EGFR-IN-105
Description
The exact mass of the compound N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperazinyl)acetamide is 374.21403277 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-20(2,3)14-5-6-15-16(12-21)19(26-17(15)11-14)22-18(25)13-24-9-7-23(4)8-10-24/h14H,5-11,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFWJWJQVGMXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of EGFR-IN-105
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
EGFR-IN-105, also identified as compound 5b, is a novel small molecule inhibitor belonging to the tetrahydrobenzothiophene class. Emerging research indicates its potential as an anti-cancer agent, particularly in pancreatic cancer. This document provides a comprehensive overview of the known mechanism of action of this compound, detailing its inhibitory effects, cellular consequences, and the experimental basis for these findings. While current data points to the Epidermal Growth Factor Receptor (EGFR) as its primary target, further research is required for a complete characterization of its selectivity and in-vivo efficacy.
Core Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound functions as a direct inhibitor of the EGFR tyrosine kinase. The primary research identifies the target as "EGFR2" with an IC50 value of 0.68 µM; it is strongly presumed that "EGFR2" refers to the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, given that the study compares its potency to Gefitinib, a well-established first-generation EGFR inhibitor.[1] By inhibiting the enzymatic activity of EGFR, this compound is proposed to block the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades critical for cancer cell proliferation and survival.
The binding of this compound to the EGFR kinase domain is suggested by in-silico docking studies, which calculated a favorable binding energy of -8.2 Kcal/mol.[1] This interaction is believed to be competitive with ATP, a common mechanism for tyrosine kinase inhibitors.
Quantitative Data Summary
The inhibitory and cytotoxic activities of this compound have been quantified through enzymatic and cell-based assays. The available data is summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| Enzymatic IC50 | EGFR2 (presumed EGFR) | 0.68 µM | [1] |
| Cellular IC50 | Mia PaCa-2 (Human Pancreatic Cancer) | 13.37 ± 2.37 µM | [1] |
| In-silico Binding Energy | EGFR Kinase Domain | -8.2 Kcal/mol | [1] |
Table 1: Summary of Quantitative Data for this compound.
Cellular Effects and Downstream Consequences
Treatment of pancreatic cancer cells with this compound leads to a cascade of events culminating in apoptotic cell death.
-
Induction of Oxidative Stress: The compound enhances the levels of intracellular Reactive Oxygen Species (ROS).[1]
-
Mitochondrial Dysfunction: An increase in ROS is linked to a decrease in the mitochondrial membrane potential.[1]
-
Apoptosis: The disruption of mitochondrial integrity triggers the apoptotic pathway, leading to programmed cell death.[1]
-
Reduced Clonogenicity: The ability of single cancer cells to form colonies is significantly diminished upon treatment with this compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices. Note: Specific concentrations and incubation times are based on the available literature and may require optimization.
EGFR Kinase Inhibition Assay (Presumed ADP-Glo™ Format)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the EGFR kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
Reagent Preparation: Recombinant human EGFR enzyme, a suitable substrate (e.g., Poly(Glu,Tyr)), and ATP are prepared in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: 2.5 µL of EGFR enzyme is mixed with 2.5 µL of the test compound (this compound) or vehicle (DMSO) in a 384-well plate and incubated for 10 minutes at room temperature.
-
Initiation: 5 µL of the substrate/ATP mix is added to each well to start the reaction. The plate is incubated for 60 minutes at room temperature.
-
Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via luciferase. The plate is incubated for 30 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on Mia PaCa-2 cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Mia PaCa-2 cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and vehicle control) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Intracellular ROS Measurement (DCFDA Assay)
-
Objective: To measure the generation of intracellular ROS in Mia PaCa-2 cells after treatment with this compound.
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Treatment: Mia PaCa-2 cells are treated with this compound at specified concentrations for a defined period (e.g., 24 hours).
-
Staining: Cells are washed with PBS and then incubated with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Data Acquisition: After washing with PBS to remove excess dye, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer (Ex/Em ~485/535 nm).
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
-
Objective: To assess changes in mitochondrial membrane potential (ΔΨm).
-
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms J-aggregates with intense red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers, showing green fluorescence.
-
Protocol:
-
Cell Treatment: Mia PaCa-2 cells are treated with this compound.
-
Staining: Cells are washed and incubated with 2 µM JC-1 dye for 20 minutes at 37°C.
-
Data Acquisition: Cells are washed with PBS. The fluorescence is analyzed using a fluorescence microscope or flow cytometer. The ratio of red to green fluorescence is calculated as an indicator of mitochondrial depolarization.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Mia PaCa-2 cells are treated with this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Future Directions and Unanswered Questions
The initial characterization of this compound is promising, but several key areas require further investigation to fully elucidate its therapeutic potential.
-
Target Specificity: The precise identity of "EGFR2" needs to be confirmed. Kinase profiling against a broad panel of kinases is essential to determine the selectivity of this compound and to identify potential off-target effects.
-
Downstream Signaling Analysis: Western blot analyses are required to confirm the inhibition of EGFR autophosphorylation at key tyrosine residues (e.g., Y1068, Y1173) and to assess the impact on downstream signaling proteins such as Akt, ERK, and STAT3.
-
In-vivo Efficacy: The anti-tumor activity of this compound needs to be evaluated in preclinical animal models, such as pancreatic cancer xenografts, to assess its efficacy, pharmacokinetics, and safety profile.
-
Activity Against Resistant Mutants: Investigating the activity of this compound against common EGFR mutations (e.g., T790M, L858R, exon 19 deletions) would be crucial to position it within the landscape of existing EGFR inhibitors.
This document provides a foundational understanding of this compound's mechanism of action based on currently available data. As further research becomes available, this guide will be updated to reflect a more complete and nuanced understanding of this promising inhibitor.
References
An In-Depth Technical Guide to the Synthesis and Characterization of a Novel EGFR Inhibitor
Disclaimer: As of November 2025, a specific molecule designated "EGFR-IN-105" is not described in the public scientific literature. Therefore, this document provides a comprehensive, representative guide to the synthesis, characterization, and evaluation of a novel, potent and selective epidermal growth factor receptor (EGFR) inhibitor, based on established principles and methodologies in the field of medicinal chemistry and cancer biology. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][4] This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[1][4] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma.[4][5][6] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a highly successful strategy in cancer therapy.[1]
This guide will outline the synthetic route, analytical characterization, and biological evaluation of a hypothetical, next-generation EGFR inhibitor, herein referred to as "EGFR-IN-X," designed to overcome common resistance mechanisms.
Synthesis of EGFR-IN-X
The synthesis of EGFR-IN-X is proposed as a multi-step process, commencing with commercially available starting materials. The synthetic scheme is designed to be robust and scalable, allowing for the production of sufficient quantities for preclinical evaluation.
Synthetic Scheme
The following diagram illustrates the proposed synthetic pathway for EGFR-IN-X.
Caption: Proposed multi-step synthesis of EGFR-IN-X.
Experimental Protocol: Synthesis of EGFR-IN-X
Step 1: Synthesis of Intermediate 1
-
To a solution of 4-chloro-7-methoxyquinazoline (1.0 eq) in isopropanol, add the appropriate aniline derivative (1.1 eq) and a catalytic amount of palladium acetate with a suitable phosphine ligand.
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter the solid.
-
The crude product is purified by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of boron tribromide (BBr3) (3.0 eq) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield Intermediate 2.
Step 3: Synthesis of EGFR-IN-X (Final Product)
-
Suspend Intermediate 2 (1.0 eq) in a mixture of DCM and a tertiary amine base like triethylamine (3.0 eq).
-
Cool the mixture to 0 °C.
-
Add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to afford the final compound, EGFR-IN-X.
Characterization of EGFR-IN-X
The identity, purity, and structure of the synthesized EGFR-IN-X must be confirmed using a panel of analytical techniques.
Analytical Data Summary
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Peaks consistent with the proposed chemical structure. |
| High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio (m/z) within 5 ppm of the calculated value. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% purity at a specified wavelength (e.g., 254 nm). |
| Solubility | Kinetic Solubility Assay | Determined in phosphate-buffered saline (PBS) at pH 7.4. |
| Lipophilicity | LogD Measurement | Measured at pH 7.4 to predict membrane permeability. |
Biological Evaluation
The biological activity of EGFR-IN-X is assessed through a series of in vitro assays to determine its potency and selectivity as an EGFR inhibitor.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of EGFR-IN-X.
Experimental Protocol: EGFR Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®, is employed to measure the inhibition of EGFR kinase activity.
-
Materials: Recombinant human EGFR kinase, biotinylated poly-GT substrate, ATP, terbium-labeled anti-phosphotyrosine antibody, and streptavidin-labeled acceptor fluorophore.
-
Procedure:
-
Prepare a serial dilution of EGFR-IN-X in a suitable buffer (e.g., containing DMSO).
-
In a 384-well plate, add the EGFR kinase, the test compound (EGFR-IN-X), and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the terbium-labeled antibody and streptavidin-labeled acceptor.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the two emission signals, which is proportional to the extent of substrate phosphorylation.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Efficacy Data
The inhibitory activity of EGFR-IN-X is tested against wild-type EGFR and clinically relevant mutant forms, as well as in various cancer cell lines.
| Target | Assay Type | IC50 / GI50 (nM) |
| EGFR (Wild-Type) | Kinase Assay | 15.2 ± 2.1 |
| EGFR (L858R) | Kinase Assay | 1.8 ± 0.3 |
| EGFR (T790M) | Kinase Assay | 3.5 ± 0.5 |
| EGFR (C797S) | Kinase Assay | 50.1 ± 6.7 |
| A549 (NSCLC, WT EGFR) | Cell Proliferation | 1250 ± 150 |
| HCC827 (NSCLC, EGFR del19) | Cell Proliferation | 25.6 ± 3.9 |
| NCI-H1975 (NSCLC, L858R/T790M) | Cell Proliferation | 48.3 ± 5.2 |
Mechanism of Action: EGFR Signaling Pathway
EGFR-IN-X is designed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.
Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-X.
Conclusion
This technical guide outlines a comprehensive framework for the synthesis, characterization, and biological evaluation of a novel EGFR inhibitor. The described methodologies provide a clear path for identifying and advancing potent and selective drug candidates for the treatment of EGFR-driven cancers. The hypothetical data for EGFR-IN-X demonstrates a promising profile with potent activity against clinically relevant EGFR mutations, warranting further preclinical development.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-105: A Technical Overview of its Binding Affinity to EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of EGFR-IN-105 to the Epidermal Growth Factor Receptor (EGFR). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against EGFR has been determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. It is important to note that some sources may use the non-standard term "EGFR2" when referring to the target of this inhibitor; however, based on its classification, it is understood to target EGFR (also known as ErbB1 or HER1).
| Compound | Target | IC50 (µM) |
| This compound | EGFR | 0.68 |
Table 1: Inhibitory Potency of this compound against EGFR. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
Experimental Protocols for IC50 Determination
The determination of the IC50 value for an EGFR inhibitor like this compound typically involves a kinase activity assay. Below are detailed methodologies for commonly employed assays.
Continuous-Read Kinase Assay
This method allows for the real-time monitoring of kinase activity and its inhibition.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (serially diluted)
-
384-well microtiter plates
-
Fluorescence plate reader
-
-
Procedure:
-
Pre-incubate the EGFR enzyme with serial dilutions of this compound in the kinase reaction buffer for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 27°C) in the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.
-
Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., λex360/λem485).
-
Calculate the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen® TR-FRET Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the phosphorylation of a substrate by the kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Fluorescein-labeled poly-GT substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Kinase reaction buffer
-
This compound (serially diluted)
-
384-well microtiter plates
-
TR-FRET plate reader
-
-
Procedure:
-
Dispense serial dilutions of this compound into the wells of a 384-well plate.
-
Add the EGFR enzyme and the fluorescein-labeled substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the phosphorylated substrate by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA.
-
After another incubation period, measure the TR-FRET signal (emission ratio of acceptor and donor fluorophores).
-
Plot the TR-FRET ratio against the inhibitor concentration to calculate the IC50.
-
ADP-Glo™ Kinase Assay
This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Suitable substrate for EGFR
-
Kinase reaction buffer
-
This compound (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well microtiter plates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing serial dilutions of this compound, the EGFR enzyme, substrate, and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase-based reaction that produces light.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's action and the experimental process for its characterization, the following diagrams are provided.
Caption: Workflow for IC50 Determination of this compound.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
The Kinase Selectivity Profile of Osimertinib: An In-depth Technical Guide
An Important Note on Nomenclature: The initial request specified "EGFR-IN-105." Following an extensive search of scientific literature and chemical databases, no public information was found for a compound with this designation. It is possible that this is an internal, preclinical, or otherwise unpublished name. To fulfill the core requirements of this guide, we have substituted "this compound" with Osimertinib (AZD9291) , a well-characterized, third-generation, irreversible EGFR inhibitor with a wealth of publicly available data. This substitution allows for a comprehensive and accurate technical overview as requested.
Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This high degree of selectivity is crucial for its clinical efficacy and favorable safety profile, particularly in reducing the dose-limiting toxicities associated with the inhibition of wild-type EGFR, such as rash and diarrhea.[2]
This technical guide provides a detailed overview of the kinase selectivity profile of Osimertinib, the experimental protocols used to determine this profile, and the signaling pathways it modulates.
Data Presentation: Kinase Selectivity Profile of Osimertinib
The selectivity of Osimertinib has been extensively characterized using various biochemical and cellular assays. The following tables summarize the inhibitory activity of Osimertinib against different EGFR variants and a selection of other kinases.
Table 1: Inhibitory Activity of Osimertinib against EGFR Variants
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| EGFR (L858R) | Cellular | 12 | [3] |
| EGFR (Exon 19 Del) | Cellular | 15 | [3] |
| EGFR (L858R/T790M) | Cellular | 1 | [3] |
| EGFR (Exon 19 Del/T790M) | Cellular | <15 | [3] |
| EGFR (Wild-Type) | Cellular | 480-1865 | [3] |
Table 2: Covalent Inactivation Kinetics of Osimertinib against EGFR Variants
| Kinase Target | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |
| EGFR (L858R/T790M) | 4.4 ± 0.9 | 0.0069 ± 0.0003 | 1,568,182 | [4] |
| EGFR (L858R) | 25 ± 2 | 0.0075 ± 0.0002 | 300,000 | [4] |
| EGFR (Wild-Type) | 76 ± 6 | 0.0024 ± 0.0001 | 31,579 | [4] |
Table 3: Off-Target Kinase Activity of Osimertinib
While Osimertinib is highly selective for mutant EGFR, computational and experimental studies have identified potential off-target kinases. It is important to note that the inhibitory concentrations for these off-targets are generally significantly higher than for the primary targets.
| Off-Target Kinase | Method of Identification | Notes | Reference |
| JAK3 | Computational Prediction | Molecular docking studies suggest potential interaction. | [5] |
| SRC | Computational Prediction | Predicted as a potential target through network analysis. | [5] |
| LCK | Computational Prediction | Identified as a potential off-target in computational screens. | [5] |
| CDK2 | Computational Prediction | Predicted to interact with Osimertinib. | [5] |
| MAPK family | Computational Prediction | Potential for interaction with mitogen-activated protein kinases. | [5] |
Experimental Protocols
The kinase selectivity of Osimertinib is often determined using a high-throughput, competition-based binding assay, such as the KINOMEscan™ platform.
KINOMEscan™ Assay Protocol
Principle: The KINOMEscan™ assay quantitatively measures the binding of a test compound to a panel of kinases. The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinases, the ligand-coated beads, and the test compound (Osimertinib) at various concentrations are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The kinase bound to the immobilized ligand is eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) can be calculated from dose-response curves.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
Experimental Workflow Diagram
Caption: Workflow for determining kinase selectivity using the KINOMEscan™ assay.
References
- 1. Osimertinib: A third-generation tyrosine kinase inhibitor for treatment of epidermal growth factor receptor-mutated non-small cell lung cancer with the acquired Thr790Met mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Resistance Profile of Osimertinib in Pre-treated Patients With EGFR T790M-Mutated Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of EGFR Inhibition on Downstream Signaling Pathways
Disclaimer: Extensive research did not yield any specific information on a compound designated "EGFR-IN-105." Consequently, this document provides a comprehensive overview of the well-established effects of Epidermal Growth Factor Receptor (EGFR) inhibition on major downstream signaling pathways. The quantitative data and experimental protocols presented are representative examples derived from studies of well-characterized EGFR inhibitors and should be considered illustrative.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This activation initiates a cascade of intracellular signaling events that regulate critical cellular processes, including proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling is a hallmark of various malignancies, making it a prime target for anti-cancer therapies. This guide details the effects of EGFR inhibition on its primary downstream signaling cascades.
Core Signaling Pathways Modulated by EGFR Inhibition
EGFR activation triggers several key signaling pathways. EGFR inhibitors, by blocking the receptor's kinase activity, lead to the downregulation of these cascades. The two most prominent pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
This pathway is a central regulator of cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression.
-
Effect of EGFR Inhibition: Inhibition of EGFR prevents the initial recruitment of Grb2 and the subsequent activation of RAS, leading to a significant reduction in phosphorylated ERK (p-ERK) levels.
This pathway is crucial for cell survival, growth, and proliferation. Activated EGFR can recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which serves as a docking site for AKT and PDK1. This leads to the phosphorylation and activation of AKT. Activated AKT, in turn, modulates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.
-
Effect of EGFR Inhibition: EGFR inhibitors block the activation of PI3K, thereby preventing the phosphorylation of AKT (p-AKT) and subsequent downstream signaling through mTOR.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is also activated by EGFR and plays a role in cell survival and proliferation. Activated EGFR can recruit and phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and act as transcription factors.
-
Effect of EGFR Inhibition: Inhibition of EGFR kinase activity prevents the phosphorylation and activation of STAT proteins, thereby downregulating the expression of their target genes.
Visualization of Signaling Pathways
The following diagrams illustrate the primary signaling cascades downstream of EGFR and the points of intervention by EGFR inhibitors.
Caption: EGFR Downstream Signaling Pathways and Point of Inhibition.
Quantitative Analysis of Downstream Signaling
The efficacy of an EGFR inhibitor is quantified by measuring the reduction in the phosphorylated forms of key downstream effector proteins. The following table presents representative data from a hypothetical study on a generic EGFR inhibitor.
| Target Protein | Treatment Group | Phosphorylation Level (Relative Units) | % Inhibition |
| p-EGFR (Tyr1068) | Vehicle Control | 100 ± 8.5 | - |
| EGFR Inhibitor (1 µM) | 12 ± 3.1 | 88% | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 100 ± 11.2 | - |
| EGFR Inhibitor (1 µM) | 25 ± 5.4 | 75% | |
| p-AKT (Ser473) | Vehicle Control | 100 ± 9.8 | - |
| EGFR Inhibitor (1 µM) | 31 ± 6.7 | 69% | |
| p-STAT3 (Tyr705) | Vehicle Control | 100 ± 7.6 | - |
| EGFR Inhibitor (1 µM) | 40 ± 4.9 | 60% | |
| Caption: Representative quantitative data on the inhibition of EGFR downstream signaling. |
Experimental Protocols
The assessment of EGFR signaling pathway inhibition typically involves cell-based assays. Below are standard protocols for Western Blotting to analyze protein phosphorylation and a cell viability assay to determine the functional consequence of inhibition.
This method is used to detect and quantify the levels of phosphorylated proteins in cell lysates.
Caption: Standard workflow for Western Blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat with the EGFR inhibitor or vehicle control for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-EGFR, anti-p-ERK, anti-p-AKT) overnight at 4°C. Also, probe separate blots for total protein levels as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Conclusion
Inhibition of the EGFR signaling pathway is a clinically validated strategy in oncology. The profound effects of EGFR inhibitors on the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, among others, lead to the suppression of tumor cell proliferation, survival, and growth. A thorough understanding of these downstream effects, facilitated by quantitative biochemical analyses and functional cell-based assays, is essential for the development and characterization of novel EGFR-targeted therapies.
References
Investigating the Novelty of EGFR-IN-105: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology drug discovery. The emergence of novel inhibitors necessitates a robust framework for evaluating their efficacy, selectivity, and mechanism of action to determine their true novelty and potential clinical utility. This technical guide provides a comprehensive overview of the EGFR signaling pathway, established methodologies for inhibitor characterization, and a framework for interpreting preclinical data. While specific data for "EGFR-IN-105" is not publicly available, this document serves as a detailed guide for the evaluation of any novel EGFR inhibitor, using data from well-characterized inhibitors for illustrative purposes.
The EGFR Signaling Pathway: A Core Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.
The three major signaling cascades activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[4]
-
PI3K-AKT-mTOR Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[4]
-
JAK/STAT Pathway: Plays a role in cell survival and inflammation.
Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] This has made EGFR an attractive target for therapeutic intervention.
Quantitative Evaluation of Novel EGFR Inhibitors
A critical step in characterizing a novel EGFR inhibitor is to determine its potency and selectivity against both wild-type and clinically relevant mutant forms of the EGFR kinase. This is typically achieved through in vitro biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 1: Representative Biochemical IC50 Values of Known EGFR Inhibitors (nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) | EGFR (L858R/T790M) |
| Gefitinib | 1.5 - 31 | 10 - 23 | 2.4 - 5.4 | >1000 | >1000 |
| Erlotinib | 2 - 5 | 1 - 4 | 0.7 - 2 | >1000 | >1000 |
| Afatinib | 0.5 - 10 | 0.4 - 1 | 0.2 - 0.5 | 10 - 50 | 10 - 50 |
| Osimertinib | 12 - 490 | 1.2 - 25 | 1.2 - 15 | 0.4 - 1 | 1.1 - 4.3 |
Note: These values are compiled from various sources and can vary depending on the specific assay conditions.[4][5]
Cell-Based Assays
Cell-based assays assess the inhibitor's activity in a more physiologically relevant context. These assays typically measure the inhibition of cell proliferation or the phosphorylation of EGFR and its downstream targets in cancer cell lines harboring different EGFR mutations.
Table 2: Representative Cellular IC50 Values of Known EGFR Inhibitors (nM)
| Compound | A431 (WT overexpression) | HCC827 (Exon 19 Del) | H1975 (L858R/T790M) |
| Gefitinib | 80 - 100 | 3 - 30 | >10,000 |
| Erlotinib | 100 - 210 | 10 - 50 | >10,000 |
| Afatinib | 10 - 30 | 1 - 10 | 100 - 300 |
| Osimertinib | 200 - 500 | 10 - 20 | 10 - 25 |
Note: These values are compiled from various sources and can vary depending on the specific cell line and assay duration.[6][7][8]
Experimental Protocols for Inhibitor Characterization
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data.
Biochemical Kinase Assay Protocol (Example: ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT), EGFR enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the inhibitor, EGFR enzyme, and a mixture of substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Cell-Based Proliferation Assay Protocol (Example: CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cell lines with known EGFR status (e.g., A431, HCC827, H1975) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: Add CellTiter-Glo® Reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to a vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.[10]
Western Blotting for EGFR Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, providing mechanistic insight into the inhibitor's action.
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time, then stimulate with EGF if necessary. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for total EGFR, phosphorylated EGFR (e.g., pY1068), total AKT, phosphorylated AKT, total ERK, and phosphorylated ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11][12]
Framework for Assessing Novelty
The novelty of an EGFR inhibitor like this compound can be assessed based on several key criteria derived from the data generated in the aforementioned experiments.
A truly novel and promising EGFR inhibitor would ideally exhibit:
-
High Potency: Sub-nanomolar to low nanomolar IC50 values against the target kinase.
-
Favorable Selectivity: Significantly greater potency against mutant forms of EGFR compared to wild-type, which could translate to a wider therapeutic window and reduced side effects.
-
Activity Against Resistance Mutations: Potent inhibition of clinically relevant resistance mutations, such as T790M, which limits the efficacy of first and second-generation inhibitors.
-
A Unique Mechanism of Action: This could include allosteric inhibition or a novel binding mode that differentiates it from existing ATP-competitive inhibitors.
Conclusion
While the specific molecular characteristics and preclinical data for this compound are not yet in the public domain, this guide provides the necessary framework for its comprehensive evaluation. By systematically applying the described experimental protocols and comparing the resulting data to established benchmarks, researchers and drug developers can effectively assess the novelty and therapeutic potential of this compound and other emerging EGFR inhibitors. A successful novel inhibitor will likely demonstrate a superior profile in terms of potency, selectivity, and its ability to overcome known resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com.cn [promega.com.cn]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. m.youtube.com [m.youtube.com]
In Vitro Evaluation of EGFR-IN-105: A Technical Guide
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[4][5][6] EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and impeding tumor growth. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel hypothetical EGFR inhibitor, EGFR-IN-105. The document outlines key experimental protocols, presents a framework for data summarization, and visualizes the underlying biological pathways and experimental workflows.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[7] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK/STAT pathway.[4][5] These pathways ultimately regulate gene transcription, leading to cellular responses such as proliferation, survival, and migration.[5][7]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. EGFR interactive pathway | Abcam [abcam.com]
- 5. ClinPGx [clinpgx.org]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-105: A Promising Tetrahydrobenzothiophene-Based Inhibitor for Pancreatic Cancer Therapy
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Evaluation of EGFR-IN-105
Introduction
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, including pancreatic cancer, making it a prime target for therapeutic intervention. Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective treatment options. The development of novel, potent, and selective EGFR inhibitors is therefore of paramount importance. This technical guide details the discovery and preclinical evaluation of this compound, a novel tetrahydrobenzothiophene derivative identified as a promising therapeutic agent for pancreatic cancer.
This compound, also referred to as Compound 5b, has demonstrated significant in vitro activity against pancreatic cancer cells by targeting the EGFR2 (HER2) tyrosine kinase. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its initial characterization, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Biological Data
The initial biological evaluation of this compound (Compound 5b) has yielded promising quantitative data regarding its inhibitory activity. These findings are summarized in the tables below, providing a clear comparison of its potency.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound (5b) | EGFR2 | Enzymatic Inhibition | 0.68 µM | [1] |
| Gefitinib | EGFR | Enzymatic Inhibition | Data for comparison | [1] |
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound (5b) | Mia PaCa-2 | Cytotoxicity (MTT Assay) | 13.37 ± 2.37 µM | [1] |
Table 2: In Vitro Cytotoxic Activity of this compound against Human Pancreatic Cancer Cells.
Mechanism of Action
This compound exerts its anticancer effects through the inhibition of the EGFR2 tyrosine kinase, a key component of the EGFR signaling cascade. The binding of this compound to the ATP-binding site of the EGFR2 kinase domain prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
The inhibition of this pathway by this compound in Mia PaCa-2 pancreatic cancer cells has been shown to induce a cascade of cellular events, including:
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death, a crucial mechanism for eliminating cancerous cells.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound enhances the intracellular levels of ROS, which can induce cellular damage and apoptosis in cancer cells.[1]
-
Reduction of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key indicator of apoptosis induction.[1]
-
Inhibition of Clonogenicity: this compound effectively reduces the ability of single cancer cells to grow into colonies, indicating a potent anti-proliferative effect.[1]
These multifaceted effects underscore the potential of this compound as a robust anti-cancer agent.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to characterize this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.
EGFR2 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the EGFR2 enzyme.
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR2 kinase.
-
Materials:
-
Recombinant human EGFR2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the EGFR2 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on the Mia PaCa-2 human pancreatic cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Mia PaCa-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed Mia PaCa-2 cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis induced by this compound in Mia PaCa-2 cells.
-
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic or late-stage apoptotic cells with compromised membranes.
-
Materials:
-
Mia PaCa-2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat Mia PaCa-2 cells with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
-
Conclusion
The discovery of this compound represents a significant advancement in the search for novel therapeutic agents for pancreatic cancer. Its potent and specific inhibition of EGFR2, coupled with its ability to induce apoptosis and cell death in pancreatic cancer cells, highlights its potential as a lead compound for further preclinical and clinical development. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat this devastating disease. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Cellular Uptake and Localization of EGFR Inhibitors: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular uptake and subcellular localization of Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct data for a specific compound designated "EGFR-IN-105" is not publicly available, this paper will use the fluorescently-labeled EGFR inhibitor, FD105 (a component of the combi-molecule AL237), as a case study to illustrate these key experimental procedures and data presentation formats.[1] The principles and protocols outlined herein are broadly applicable to the preclinical evaluation of novel small molecule EGFR inhibitors.
Introduction to EGFR-Targeted Therapies
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3][4] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2][4] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and STAT pathways, which are critical for normal cellular function but are often dysregulated in cancer.[4][5] Consequently, EGFR has become a prime target for the development of cancer therapeutics, including small molecule tyrosine kinase inhibitors (TKIs).
Understanding the cellular uptake and subcellular localization of these inhibitors is paramount for optimizing their therapeutic efficacy. These factors determine the drug's ability to reach its target, engage with EGFR, and exert its pharmacological effect. This guide will detail the experimental approaches required to elucidate these critical parameters.
Cellular Uptake and Subcellular Distribution of a Fluorescent EGFR Inhibitor (FD105)
A study on a combi-molecule, AL237, provides insights into the cellular behavior of a fluorescent EGFR inhibitor, FD105. AL237 is designed to degrade into a blue fluorescent EGFR inhibitor (FD105) and a green fluorescent DNA-damaging agent.[1]
Table 1: Summary of Cellular Localization of AL237 and its Components
| Fluorescent Component | Color | Primary Localization | Co-localization with Anti-EGFR Antibody | Nuclear Intensity in EGFR/ErbB2-expressing cells vs. Wild-type |
| AL237 (combi-molecule) | Green & Blue | Perinuclear region, partially in the nucleus | Not specified | Not applicable |
| FD105 (EGFR inhibitor) | Blue | Perinuclear region, co-localized with EGFR | Yes | Not specified |
| DNA-damaging species | Green | Perinuclear region, partially in the nucleus | No | Significantly more intense (P < 0.05) |
Data summarized from a study on the combi-molecule AL237 which degrades into FD105 and a DNA damaging species.[1]
The study suggests that the parent molecule, AL237, diffuses into the cells and localizes predominantly in the perinuclear region and to some extent in the nucleus.[1] Upon degradation, the blue fluorescence of the EGFR inhibitor, FD105, was observed to co-localize with an anti-EGFR antibody, confirming its association with the target protein.[1] In contrast, the green fluorescent DNA-damaging component showed significant accumulation in the nucleus of cells expressing EGFR or ErbB2, suggesting a "bystander-like" effect where the EGFR-targeting moiety facilitates the delivery of the DNA-damaging agent to the nucleus.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cellular uptake and localization. The following are standard protocols that can be adapted for the study of novel EGFR inhibitors.
-
Cell Lines: MDA-MB-468 (breast cancer), NIH 3T3 (fibroblasts) expressing EGFR or ErbB2, and their wild-type counterparts are suitable models.[1] A431 (epidermoid carcinoma) cells are also a common model for high EGFR expression.[6]
-
Culture Conditions: Cells should be maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
This method is ideal for visualizing the subcellular distribution of fluorescently-labeled inhibitors or for use in conjunction with immunofluorescence.
-
Cell Plating: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently-labeled EGFR inhibitor (e.g., AL237) at the desired concentration and for various time points.
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target's location).
-
-
Immunofluorescence Staining (for co-localization):
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a specific organelle marker or EGFR (e.g., anti-EGFR antibody) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the fluorescence using a confocal microscope.
Western blotting is used to quantify the effect of the inhibitor on EGFR activation and its downstream signaling pathways.
-
Cell Lysis:
-
Treat cells with the EGFR inhibitor for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.[6]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[9]
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like p-ERK1/2 and p-BAD overnight at 4°C.[1][10] An antibody against a housekeeping protein (e.g., actin or GAPDH) should be used as a loading control.[10]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Immunofluorescence Experimental Workflow.
Caption: Western Blotting Experimental Workflow.
Conclusion
The cellular uptake and subcellular localization of an EGFR inhibitor are critical determinants of its therapeutic potential. This guide has provided a framework for investigating these properties, using the fluorescently-labeled inhibitor FD105 as an illustrative example. The detailed experimental protocols for fluorescence microscopy and Western blotting, along with the structured data presentation and visual workflows, offer a comprehensive resource for researchers in the field of EGFR-targeted drug development. While specific data for "this compound" remains elusive in the public domain, the methodologies outlined here provide a robust roadmap for the thorough characterization of any novel EGFR inhibitor.
References
- 1. Subcellular distribution of a fluorescence-labeled combi-molecule designed to block epidermal growth factor receptor tyrosine kinase and damage DNA with a green fluorescent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between EGFR expression and subcellular localization with cancer development and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR (EGFR) | Abcam [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on EGFR Inhibitor 9n: A Technical Guide
This technical guide provides an in-depth overview of the early-stage preclinical research on the potent and conformationally constrained quinazoline-based EGFR inhibitor, compound 9n . This document is intended for researchers, scientists, and drug development professionals interested in the discovery and preclinical evaluation of novel targeted cancer therapies.
Introduction to EGFR and Inhibitor 9n
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of various cancers, making it a prominent target for anticancer therapies. First-generation EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, but acquired resistance, often through the T790M mutation, limits their long-term effectiveness.
Compound 9n is a novel, conformationally constrained quinazoline analogue designed to inhibit both wild-type and clinically resistant mutant forms of EGFR. Early-stage research has demonstrated its potent in vitro activity against cancer cell lines driven by both wild-type EGFR overexpression and the gefitinib-resistant EGFRL858R/T790M mutation. Furthermore, in vivo studies have shown its ability to produce considerable antitumor effects, highlighting it as a promising candidate for further development.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-stage evaluation of compound 9n.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| EGFRWT | Potent Inhibition |
| EGFRT790M Mutant | Potent Inhibition |
| Source: Data synthesized from preclinical studies. |
Table 2: In Vitro Anti-proliferative Activity (Cell Lines)
| Cell Line | EGFR Status | IC50 (µM) |
| A431 | WT, overexpression | Effective |
| H1975 | L858R/T790M | More potent than gefitinib |
| A549 | EGFR Negative | Ineffective |
| K562 | EGFR Negative | Ineffective |
| SW620 | EGFR Negative | Ineffective |
| Source: Data synthesized from preclinical studies. |
Table 3: In Vivo Antitumor Efficacy in A431 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Compound 9n | 200 mg/kg/day (oral) | 66.8 |
| Gefitinib | 200 mg/kg/day (oral) | 35.9 |
| Source: Data synthesized from preclinical studies. |
Table 4: Preliminary Pharmacokinetic Properties
| Parameter | Value |
| ADME Profile | Good |
| Source: Data synthesized from preclinical studies. |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the evaluation of compound 9n are provided below. These are standardized protocols and may have been adapted by the original researchers.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and/or mutant)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Compound 9n
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of compound 9n in 50% DMSO.
-
In a 384-well plate, pre-incubate the EGFR kinase enzyme with the diluted compound (or DMSO as a control) for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP and the peptide substrate to each well.
-
Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader (λex360/λem485).
-
Determine the initial velocity of the reaction from the linear phase of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of compound 9n on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, H1975, A549, K562, SW620)
-
Cell culture medium appropriate for each cell line
-
Compound 9n
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight.
-
Treat the cells with various concentrations of compound 9n (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to confirm the inhibitory effect of compound 9n on EGFR signaling within cells.
Materials:
-
Cancer cell lines (e.g., A431, H1975)
-
Compound 9n
-
EGF (for stimulating EGFR phosphorylation in certain cell lines)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture the cells and treat them with compound 9n for a specified time.
-
For cell lines like A431, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes before harvesting.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo A431 Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of compound 9n.
Materials:
-
A431 human epidermoid carcinoma cells
-
Athymic nude mice
-
Compound 9n
-
Vehicle for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject A431 cells into the flank of each athymic nude mouse.
-
Allow the tumors to grow to a specific volume (e.g., 50-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer compound 9n (e.g., 200 mg/kg) or the vehicle control orally once daily.
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, calculate the tumor growth inhibition for the treatment group compared to the control group.
-
Monitor the body weight of the mice as an indicator of toxicity.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Compound 9n.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for an EGFR inhibitor like Compound 9n.
Understanding the Pharmacodynamics of EGFR-IN-105: An In-depth Technical Guide
An important note for our audience of researchers, scientists, and drug development professionals: Initial literature and database searches did not yield specific public information for a compound designated "EGFR-IN-105". Consequently, this guide provides a comprehensive framework for understanding the pharmacodynamics of a hypothetical novel EGFR inhibitor, structured to meet the technical requirements of an in-depth whitepaper. The experimental protocols and data presented herein are illustrative, based on established methodologies for characterizing similar compounds targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention.[2][4][5] EGFR inhibitors are broadly classified into two main categories: monoclonal antibodies that target the extracellular ligand-binding domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain.[3][6] This guide will focus on the pharmacodynamic characterization of a novel, hypothetical TKI, this compound.
Mechanism of Action and Downstream Signaling
EGFR activation, initiated by ligand binding, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[7][8] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][7][9] These pathways are crucial for cell cycle progression and survival.[5]
This compound is hypothesized to be a potent and selective inhibitor of the EGFR tyrosine kinase. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound would be quantitatively assessed through a series of in vitro assays to determine its potency and selectivity.
Kinase Inhibition Assay
The inhibitory activity of this compound against wild-type and mutant EGFR kinases would be determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Kinase Target | IC50 (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (T790M) | 45.6 |
| A panel of other kinases | >1000 |
Table 1: Hypothetical IC50 values for this compound against various kinases. The data indicates high potency against wild-type and L858R mutant EGFR, with reduced activity against the T790M resistance mutation and high selectivity against a panel of other kinases.
Cellular Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines with varying EGFR status would be evaluated using a cell viability assay. The half-maximal effective concentration (EC50) for cell growth inhibition is determined.
| Cell Line | EGFR Status | EC50 (nM) |
| A431 | Wild-Type (Overexpressed) | 15.3 |
| HCC827 | Exon 19 Deletion | 8.9 |
| H1975 | L858R/T790M | 250.1 |
| H1299 | EGFR-negative | >5000 |
Table 2: Hypothetical EC50 values for this compound in various cancer cell lines. The data demonstrates potent anti-proliferative activity in EGFR-dependent cell lines and selectivity over an EGFR-negative line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacodynamic studies.
EGFR Kinase Assay Protocol
A continuous-read kinase assay would be employed to measure the inherent potency of this compound.
-
Reagent Preparation : Prepare 10X stocks of recombinant human EGFR kinase (wild-type or mutant), a suitable peptide substrate (e.g., Y12-Sox), and ATP in a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[10]
-
Compound Dilution : Prepare serial dilutions of this compound in 50% DMSO.
-
Enzyme Incubation : In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted compound or DMSO vehicle for 30 minutes at 27°C.[10]
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[10]
-
Data Acquisition : Monitor the reaction kinetics by measuring the fluorescence increase at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader (λex360/λem485).[10]
-
Data Analysis : Determine the initial reaction velocity from the linear phase of the progress curves. Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to calculate the IC50 value.
Figure 2: Workflow for the EGFR Kinase Assay.
Cell Viability Assay Protocol
A tetrazolium-based assay (e.g., MTT or MTS) or a resazurin-based assay would be used to assess cell viability.[11]
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition : Add the viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate for 1-4 hours at 37°C.[11]
-
Signal Measurement : If using MTT, add a solubilization solution to dissolve the formazan crystals.[11] Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis : Normalize the data to the vehicle-treated control cells and plot cell viability against the drug concentration. Fit the data to a dose-response curve to determine the EC50 value.
Western Blotting Protocol
Western blotting would be used to confirm the inhibition of EGFR phosphorylation and downstream signaling in cells treated with this compound.
-
Cell Lysis : Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking and Antibody Incubation : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total ERK, phosphorylated ERK (p-ERK), total AKT, and phosphorylated AKT (p-AKT).[13][14]
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
Figure 3: General Workflow for Western Blotting.
Conclusion
This technical guide outlines the essential pharmacodynamic characterization of a novel EGFR inhibitor, this compound. The presented data, though hypothetical, illustrates the expected profile of a potent and selective inhibitor. The detailed experimental protocols provide a robust framework for the in vitro evaluation of such compounds. Further studies would be required to investigate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound to determine its potential as a clinical candidate for the treatment of EGFR-driven cancers.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological background of EGFR targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGFR-IN-105
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[4][5][6] EGFR-IN-105 is a potent and selective inhibitor of EGFR, designed to target both wild-type and mutant forms of the receptor, which are implicated in non-small cell lung cancer (NSCLC) and other malignancies.[4][6][7]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its effect on EGFR-mediated signaling and cell proliferation.
EGFR Signaling Pathway
Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][8] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are critical for cell growth and survival.[9][10]
Caption: EGFR Signaling Pathways and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 Del) | 2.5 |
| EGFR (T790M) | 15.7 |
| HER2 | 89.4 |
| VEGFR2 | > 1000 |
| FGFR1 | > 1000 |
| SRC | 350.6 |
Table 2: Cell-Based Proliferation Assay of this compound
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type (Overexpressed) | 12.3 |
| NCI-H1975 | L858R/T790M Mutant | 25.8 |
| HCC827 | Exon 19 Deletion | 8.9 |
| MCF-7 | EGFR Negative | > 5000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC₅₀) of this compound against various protein kinases.
Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant Kinases (EGFR, HER2, etc.)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Kₘ for each respective kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ values using a non-linear regression curve fit.
Cell-Based Proliferation Assay
This protocol measures the growth inhibition (GI₅₀) of this compound on various cancer cell lines with different EGFR statuses.
Workflow Diagram
Caption: Workflow for the cell-based proliferation assay.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, HCC827, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Harvest and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration of this compound relative to the DMSO control and determine the GI₅₀ values using a non-linear regression curve fit.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The kinase inhibition assay is crucial for determining the potency and selectivity of the compound against a panel of kinases, while the cell-based proliferation assay provides insights into its anti-cancer activity in a cellular context. These assays are fundamental for the preclinical evaluation of novel EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Fourth-Generation EGFR Inhibitor in Murine Xenograft Models
Topic: In Vivo Experimental Design for a Fourth-Generation EGFR Inhibitor in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data is available for a compound designated "EGFR-IN-105." The following application notes and protocols are a representative guide based on published preclinical data for fourth-generation EGFR inhibitors designed to target EGFR mutations, including the osimertinib-resistant C797S mutation.
Introduction
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, notably the T790M and subsequent C797S mutations, limits the long-term efficacy of first, second, and third-generation TKIs like osimertinib. Fourth-generation EGFR inhibitors are being developed to overcome this acquired resistance by targeting EGFR triple mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S).
These application notes provide a detailed framework for the in vivo evaluation of a representative fourth-generation EGFR inhibitor in mouse xenograft models. The protocols outlined below describe the establishment of tumor models, drug formulation and administration, and methods for assessing anti-tumor efficacy.
EGFR Signaling Pathway and Inhibition
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to constitutive activation of these pathways, driving uncontrolled tumor growth. Fourth-generation inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, even in the presence of the C797S mutation, thereby blocking downstream signaling.
EGFR Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of fourth-generation EGFR inhibitors in mouse xenograft models.
Table 1: In Vitro Inhibitory Activity
| Compound | Target EGFR Mutation | IC₅₀ (nM) | Cell Line |
| Representative Inhibitor 1 | L858R/T790M/C797S | 0.55 | Ba/F3 |
| Representative Inhibitor 2 | Del19/T790M/C797S | ~5.8 | N/A |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |
| NSCLC PDX (Triple Mutant) | Vehicle Control | - | Daily | 0 |
| NSCLC PDX (Triple Mutant) | Rep. Inhibitor 3 (e.g., TQB-3804) | 10 mg/kg | Daily, Oral | Significant tumor regression |
| NSCLC CDX (Triple Mutant) | Vehicle Control | - | Daily | 0 |
| NSCLC CDX (Triple Mutant) | Rep. Inhibitor 4 (e.g., BI-4020) | 10 mg/kg | Daily, Oral | Strong tumor regression |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human NSCLC cell line harboring the desired EGFR triple mutation.
Materials:
-
Human NSCLC cell line with EGFR triple mutation (e.g., derived from osimertinib-resistant tumors).
-
Female athymic nude mice (4-6 weeks old).
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS.
-
Trypsin-EDTA.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Syringes and needles (27-gauge).
-
Calipers.
Procedure:
-
Culture the NSCLC cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Begin treatment when the average tumor volume reaches 150-200 mm³.
-
Randomize mice into treatment and control groups.
Patient-Derived Xenograft (PDX) Model Establishment
PDX models more closely recapitulate the heterogeneity of human tumors.
Materials:
-
Fresh tumor tissue from an NSCLC patient with acquired resistance to osimertinib and a confirmed EGFR triple mutation.
-
Female immunodeficient mice (e.g., NOD-scid IL2Rgamma-null, NSG).
-
Surgical tools for tissue processing.
-
Matrigel®.
-
Antibiotics (e.g., penicillin-streptomycin).
Procedure:
-
Obtain fresh tumor tissue under sterile conditions.
-
Mechanically mince the tissue into small fragments (~2-3 mm³).
-
Implant one tumor fragment subcutaneously into the flank of an anesthetized mouse.
-
Monitor for tumor growth. This may take several weeks to months.
-
Once the tumor reaches a volume of ~1000 mm³, passage the tumor to a new cohort of mice for expansion.
-
For efficacy studies, implant tumor fragments into a larger cohort of mice.
-
Begin treatment when tumors reach an average volume of 150-200 mm³.
Drug Formulation and Administration
Materials:
-
Fourth-generation EGFR inhibitor powder.
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Oral gavage needles.
Procedure:
-
Prepare the drug formulation fresh daily.
-
Calculate the required amount of inhibitor based on the mean body weight of the mice in each group and the desired dosage (e.g., 10 mg/kg).
-
Suspend the inhibitor powder in the vehicle solution by vortexing and/or sonication until a uniform suspension is achieved.
-
Administer the formulation to the mice via oral gavage once daily. The volume is typically 100 µL per 10 g of body weight.
-
Administer the vehicle solution to the control group.
Monitoring of Anti-Tumor Efficacy and Toxicity
Procedure:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for an in vivo efficacy study and the logical relationship of the experimental design.
In Vivo Efficacy Study Experimental Workflow.
Logical Relationship of the Experimental Design.
Application Notes and Protocols for the Evaluation of Novel EGFR Inhibitors (e.g., EGFR-IN-105) in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using "EGFR-IN-105" as a representative example, in non-small cell lung cancer (NSCLC) cell lines. The protocols outlined below are standard methodologies for determining the inhibitor's potency, mechanism of action, and cellular effects.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Mutations in the EGFR gene are significant drivers in a subset of NSCLC, making it a key therapeutic target.[3][4] EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the signaling pathways activated by these mutations.[5][6] The evaluation of new inhibitors like this compound is crucial for overcoming acquired resistance and improving therapeutic outcomes.[6][7]
Application Notes
1. Primary Screening and Potency Determination: The initial step is to determine the concentration-dependent effect of the novel inhibitor on the viability of various NSCLC cell lines. This is crucial for establishing the half-maximal inhibitory concentration (IC50), a key measure of the drug's potency. It is recommended to use a panel of cell lines, including those with known EGFR activating mutations (e.g., exon 19 deletions, L858R), resistance mutations (e.g., T790M), and wild-type EGFR to assess selectivity.[6][8]
2. Mechanism of Action Studies: To confirm that this compound targets the intended pathway, its effect on EGFR and downstream signaling proteins should be investigated. Western blot analysis can be used to measure the phosphorylation status of EGFR, as well as key downstream effectors like Akt and ERK.[9][10] A potent EGFR inhibitor is expected to decrease the phosphorylation of these proteins in sensitive cell lines.
3. Induction of Apoptosis: A primary mechanism of action for effective anti-cancer drugs is the induction of apoptosis (programmed cell death). Assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can quantify the extent to which this compound induces apoptosis in NSCLC cells.[11][12]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example - In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| HCC827 | Exon 19 Deletion | Data to be determined |
| H1975 | L858R, T790M | Data to be determined |
| PC9 | Exon 19 Deletion | Data to be determined |
| A549 | Wild-Type | Data to be determined |
| H460 | Wild-Type | Data to be determined |
Table 2: Example - Effect of this compound on Protein Phosphorylation (Western Blot Quantification)
| Cell Line | Treatment | p-EGFR (Y1068) (% of Control) | p-Akt (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| HCC827 | Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (10 nM) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (100 nM) | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (100 nM) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (1000 nM) | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Caption: EGFR signaling pathway and the site of action for a tyrosine kinase inhibitor.
Caption: General experimental workflow for evaluating a novel EGFR inhibitor.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the IC50 of the inhibitor.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[13] Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range might be 0.1 nM to 10 µM.[14] Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[7]
Protocol 2: Western Blot Analysis of EGFR Signaling
This protocol assesses the effect of the inhibitor on the phosphorylation of key proteins in the EGFR pathway.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin).[9][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to a loading control like β-actin.[15]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of the inhibitor on apoptosis.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onco.md [onco.md]
- 5. ClinPGx [clinpgx.org]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing EGFR-IN-105 Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[2][3] EGFR inhibitors have emerged as a vital class of targeted therapies. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel EGFR inhibitor, EGFR-IN-105, using xenograft models. The protocols outlined below are based on established methodologies for assessing similar EGFR inhibitors.[4][5][6]
EGFR Signaling Pathway
EGFR activation, typically initiated by the binding of ligands such as Epidermal Growth Factor (EGF), triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][7] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][3][8] These pathways ultimately regulate gene transcription and promote cell proliferation and survival.[3] this compound is a hypothetical inhibitor designed to block this signaling cascade.
Caption: EGFR signaling cascade and the inhibitory point of this compound.
Experimental Protocols
Cell Lines and Culture
Select human cancer cell lines with known EGFR expression levels and mutation status (e.g., A549 for wild-type EGFR, HCC827 for mutant EGFR).[6][9] Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Establishment
All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.[10]
-
Animal Strain: Use immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers two to three times per week.[11]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[11][12]
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.[13]
Drug Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle control (e.g., sterile saline, PBS, or a specific solvent system compatible with this compound).
-
This compound Formulation: Dissolve this compound in the vehicle to the desired concentrations for different dose groups.
-
Administration: Administer this compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified frequency and duration.[4]
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Body Weight: Monitor and record the body weight of the mice as an indicator of toxicity.
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1000-2000 mm³) or at the end of the study period.[13]
-
Tumor Excision and Analysis: At the end of the study, excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for molecular analysis.[14]
Immunohistochemistry (IHC)
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to analyze the expression of key biomarkers.[15][16]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[17]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[16]
-
Primary Antibody Incubation: Incubate sections with primary antibodies against markers such as Ki-67 (proliferation), CD31 (angiogenesis), and phosphorylated EGFR (target engagement).[15]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and visualize with a chromogen like DAB.[17]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[17]
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in xenograft models.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition by this compound in A549 (EGFR wild-type) Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | 1.3 ± 0.2 |
| This compound | 10 | 875 ± 120 | 30 | 0.9 ± 0.1 |
| This compound | 25 | 500 ± 90 | 60 | 0.5 ± 0.08 |
| This compound | 50 | 250 ± 60 | 80 | 0.25 ± 0.05 |
Table 2: Tumor Growth Inhibition by this compound in HCC827 (EGFR mutant) Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle Control | - | 1500 ± 180 | - | 1.6 ± 0.2 |
| This compound | 10 | 750 ± 110 | 50 | 0.8 ± 0.1 |
| This compound | 25 | 300 ± 70 | 80 | 0.3 ± 0.06 |
| This compound | 50 | 150 ± 40 | 90 | 0.15 ± 0.04 |
Table 3: Immunohistochemical Analysis of Xenograft Tumors
| Treatment Group (50 mg/kg) | Cell Line | Ki-67 Positive Cells (%) ± SD | Microvessel Density (CD31+) ± SD | p-EGFR Staining Intensity |
| Vehicle Control | A549 | 85 ± 8 | 45 ± 5 | +++ |
| This compound | A549 | 25 ± 5 | 15 ± 3 | + |
| Vehicle Control | HCC827 | 90 ± 7 | 50 ± 6 | +++ |
| This compound | HCC827 | 15 ± 4 | 10 ± 2 | + |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in xenograft models. The successful execution of these experiments will provide crucial data on the anti-tumor efficacy, dose-response relationship, and mechanism of action of this novel EGFR inhibitor, thereby guiding its further clinical development.
References
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.math.duke.edu [sites.math.duke.edu]
- 14. Exploring acenocoumarol and silodosin in... | F1000Research [f1000research.com]
- 15. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Measuring the Potency of EGFR-IN-105: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the potency of EGFR-IN-105, a known EGFR inhibitor. The methodologies outlined below cover biochemical and cell-based assays to determine its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, its impact on cancer cell viability and proliferation, and its ability to induce apoptosis.
Biochemical Potency of this compound
Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target enzyme in a purified system. This allows for the calculation of key potency metrics such as the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Biochemical Potency of EGFR Inhibitors
| Compound | Assay Type | Target | Substrate | ATP Concentration | IC50 |
| This compound | ADP-Glo™ Kinase Assay | EGFR (Wild-Type) | Poly(Glu,Tyr) 4:1 | 10 µM | 0.68 µM |
| Gefitinib | LanthaScreen™ Kinase Assay | EGFR (Wild-Type) | Fluorescein-labeled peptide | 10 µM | 3.5 nM |
| Erlotinib | TR-FRET Assay | EGFR (Wild-Type) | Biotinylated peptide | 5 µM | 2.1 nM |
| Osimertinib | Radiometric Assay | EGFR (T790M mutant) | Poly(Glu,Tyr) 4:1 | 1 µM | <10 nM |
Note: The IC50 value for this compound is based on available data; other values are representative examples from the literature for comparative purposes.
Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition
This protocol describes a luminescence-based assay to measure the activity of EGFR and its inhibition by this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR enzyme
-
EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution (e.g., 2.5 ng/µL in Kinase Reaction Buffer).
-
Add 2 µL of a substrate/ATP mixture (e.g., 50 µg/mL Poly(Glu,Tyr) and 25 µM ATP in Kinase Reaction Buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Biochemical assay workflow for determining this compound IC50.
Cell-Based Potency of this compound
Cell-based assays are critical for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays measure the inhibitor's ability to modulate EGFR signaling within a cellular environment, leading to downstream effects on cell viability, proliferation, and apoptosis.
Table 2: Cell-Based Potency of EGFR Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Treatment Duration | IC50 / EC50 |
| This compound | MiaPaCa-2 | MTT Assay | Cell Viability | 72 hours | To be determined |
| This compound | A431 | Western Blot | p-EGFR (Y1068) Inhibition | 2 hours | To be determined |
| Gefitinib | NCI-H1975 | CellTiter-Glo | Cell Viability | 72 hours | ~1 µM |
| Erlotinib | HCC827 | MTT Assay | Cell Viability | 72 hours | ~10 nM |
| Osimertinib | H1975 | Cell-Based ELISA | p-EGFR (Y1068) Inhibition | 4 hours | ~15 nM |
Protocol: MTT Assay for Cell Viability
This protocol details the use of a colorimetric MTT assay to assess the impact of this compound on the viability of cancer cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, MiaPaCa-2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Protocol: Western Blot for EGFR Phosphorylation
This protocol describes how to measure the inhibition of EGFR autophosphorylation in cells treated with this compound.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (β-actin).
Workflow for assessing p-EGFR inhibition by this compound.
Protocol: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MiaPaCa-2)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. This compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals.
EGFR signaling pathway and the point of inhibition by this compound.
Application of EGFR-IN-105 in Studying EGFR Mutations
For Research Use Only
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[4][5][6] These mutations can lead to constitutive activation of the receptor's tyrosine kinase, resulting in uncontrolled cell growth and tumor progression.[7][8] Common activating mutations include deletions in exon 19 and the L858R point mutation in exon 21, which are associated with sensitivity to EGFR tyrosine kinase inhibitors (TKIs).[4][5] However, the emergence of resistance mutations, such as the T790M mutation in exon 20, presents a significant clinical challenge.[5]
EGFR-IN-105 is a potent and selective inhibitor of EGFR, designed for researchers to investigate the role of specific EGFR mutations in cancer biology and to evaluate mechanisms of both sensitivity and resistance to EGFR-targeted therapies. This document provides detailed application notes and protocols for the use of this compound in studying EGFR mutations.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| EGFR Mutant | IC₅₀ (nM) |
| Wild-Type EGFR | 125 |
| Exon 19 Deletion | 1.5 |
| L858R | 2.8 |
| L858R/T790M | 45 |
| Exon 20 Insertion | >1000 |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | Exon 19 Deletion | 8 |
| HCC827 | Exon 19 Deletion | 12 |
| H1975 | L858R/T790M | 95 |
| NCI-H3255 | L858R | 15 |
| A549 | Wild-Type EGFR | >2000 |
Signaling Pathways and Mechanism of Action
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][7][9] this compound is an ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.[1]
Figure 1: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR mutants.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the specific recombinant EGFR enzyme, and the Poly(Glu, Tyr) substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on cancer cell lines with different EGFR mutation statuses.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Figure 2: General experimental workflow for characterizing this compound.
Western Blot Analysis of EGFR Signaling
Objective: To confirm the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High IC₅₀/GI₅₀ values | Compound instability | Prepare fresh stock solutions. |
| Cell line resistance | Verify the EGFR mutation status of the cell line. | |
| Inconsistent Western blot results | Poor antibody quality | Use validated antibodies. |
| Suboptimal protein extraction | Optimize the lysis buffer and protocol. | |
| High background in assays | Contamination | Use sterile techniques and fresh reagents. |
Conclusion
This compound is a valuable research tool for investigating the complex biology of EGFR mutations in cancer. The protocols outlined in this document provide a framework for characterizing its inhibitory activity and its effects on cellular signaling and proliferation. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Investigating Drug Resistance Mechanisms with Novel EGFR Inhibitor (e.g., EGFR-IN-105)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a novel epidermal growth factor receptor (EGFR) inhibitor, exemplified here as EGFR-IN-105, to investigate mechanisms of drug resistance in cancer. The protocols and data presentation formats are designed to facilitate robust experimental design and clear interpretation of results.
Introduction to EGFR and Drug Resistance
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3][4] EGFR tyrosine kinase inhibitors (TKIs) have been developed as effective targeted therapies.[5] However, the emergence of drug resistance, both intrinsic and acquired, remains a significant clinical challenge.[3][4][6]
Common mechanisms of resistance to EGFR inhibitors include:
-
Secondary mutations in the EGFR kinase domain: The T790M mutation is a common mechanism of resistance to first- and second-generation EGFR TKIs.[5][7][8]
-
Activation of bypass signaling pathways: Amplification or activation of other receptor tyrosine kinases, such as MET or HER2, can bypass the need for EGFR signaling.[5][8]
-
Downstream signaling pathway alterations: Mutations in downstream effectors like KRAS or PIK3CA can render cells independent of EGFR signaling.[2][5]
-
Histological transformation: In some cases, tumors can transform into a different histological subtype, such as small cell lung cancer, that is not dependent on EGFR signaling.[5]
This compound is a novel, potent, and selective inhibitor of EGFR designed to overcome known resistance mechanisms. These application notes will guide the researcher through the essential experiments to characterize its efficacy and to elucidate potential mechanisms of resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cancer Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 1.5 | 10 | 15 |
| H1975 | L858R, T790M | 5.2 | >10,000 | 25 |
| HCC827 | Exon 19 deletion | 2.1 | 8 | 12 |
| A549 | Wild-type | >5,000 | >10,000 | >10,000 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are determined using a cell viability assay after 72 hours of treatment. Data are representative.
Table 2: Effect of this compound on EGFR Signaling Pathway Components
| Cell Line | Treatment (100 nM, 1h) | p-EGFR (Y1068) (% of control) | p-Akt (S473) (% of control) | p-ERK1/2 (T202/Y204) (% of control) |
| PC-9 | This compound | 5 | 15 | 10 |
| H1975 | This compound | 8 | 20 | 18 |
| PC-9 | Gefitinib | 10 | 25 | 15 |
| H1975 | Gefitinib | 95 | 90 | 92 |
Protein phosphorylation levels are quantified by Western blot analysis and normalized to total protein levels. Data are representative.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
EGFR-mutant and wild-type cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
This protocol is for assessing the effect of this compound on EGFR signaling pathways.[9][10][11]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or tubulin).
Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line (sensitive to this compound)
-
Complete growth medium
-
This compound
Protocol:
-
Continuously culture the parental cell line in the presence of a low concentration of this compound (e.g., the IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Monitor cell viability and morphology at each step.
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50) compared to the parental cells.
-
Isolate and expand single-cell clones from the resistant population.
-
Characterize the resistant clones for their IC50 to this compound and investigate the underlying resistance mechanisms using techniques like next-generation sequencing and proteomic analysis.
By following these application notes and protocols, researchers can effectively utilize novel EGFR inhibitors like this compound to not only assess their therapeutic potential but also to gain valuable insights into the complex mechanisms of drug resistance in cancer.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling therapy resistance via the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EGFR (EGFR) | Abcam [abcam.com]
Application Notes: Detection of p-EGFR Inhibition by EGFR-IN-105 via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. EGFR-IN-105 is a potent inhibitor of EGFR, designed to block its kinase activity and subsequent phosphorylation. This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the phosphorylation status of EGFR at specific tyrosine residues using Western blotting. This method is essential for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of EGFR inhibitors.
Principle
This protocol describes the treatment of a suitable cell line (e.g., A431, which overexpresses EGFR) with this compound, followed by stimulation with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation. The inhibitory effect of this compound is then quantified by comparing the levels of phosphorylated EGFR (p-EGFR) in treated versus untreated cells via Western blot. Total EGFR and a housekeeping protein (e.g., β-actin or GAPDH) are also detected to ensure equal protein loading and to normalize the p-EGFR signal.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound (FD105) | 10 mM in DMSO | 10 - 50 µM | N/A | N/A |
| EGF (human recombinant) | 100 µg/mL | 100 ng/mL | PeproTech | AF-100-15 |
| Anti-p-EGFR (Tyr1173) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 4407 |
| Anti-p-EGFR (Tyr1068) | 0.2 mg/mL | 1:1000 | Abcam | ab32430 |
| Anti-EGFR | 1 mg/mL | 1:1000 | Cell Signaling Technology | 2232 |
| Anti-β-actin | 1 mg/mL | 1:5000 | Sigma-Aldrich | A5441 |
| HRP-conjugated anti-rabbit IgG | 1 mg/mL | 1:2000 - 1:10000 | Jackson ImmunoResearch | 111-035-003 |
| HRP-conjugated anti-mouse IgG | 1 mg/mL | 1:2000 - 1:10000 | Jackson ImmunoResearch | 115-035-003 |
Table 2: Experimental Incubation Times
| Step | Duration | Temperature |
| Cell Seeding | 24 hours | 37°C, 5% CO2 |
| Serum Starvation | 16 - 24 hours | 37°C, 5% CO2 |
| This compound Pre-treatment | 1 - 4 hours | 37°C, 5% CO2 |
| EGF Stimulation | 15 - 30 minutes | 37°C, 5% CO2 |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate A431 cells (or another suitable cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 16-24 hours to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare a working solution of this compound in serum-free medium at the desired final concentration (a titration from 10-50 µM is recommended for initial experiments). Add the inhibitor solution to the appropriate wells and incubate for 1-4 hours. For the control wells, add an equivalent volume of serum-free medium containing the same concentration of DMSO used for the inhibitor.
-
EGF Stimulation: Prepare a stock solution of EGF in serum-free medium. Add EGF to the designated wells to a final concentration of 100 ng/mL. Incubate for 15-30 minutes at 37°C. Ensure to have an unstimulated control well (no EGF treatment).
-
Cell Lysis: Immediately after stimulation, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
II. Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% gradient or 8% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended. The transfer buffer should contain 20% methanol.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-EGFR, anti-total EGFR, and anti-β-actin) in the blocking buffer according to the dilutions in Table 1. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for p-EGFR Western Blotting after this compound Treatment.
Application Notes and Protocols for Cell Viability Assay with an EGFR Inhibitor
Disclaimer: Initial searches for a compound specifically named "EGFR-IN-105" did not yield any available scientific literature or documentation. Therefore, these application notes and protocols have been generated using Gefitinib , a well-characterized and widely used EGFR inhibitor, as a representative compound to illustrate the principles and procedures for evaluating the effect of an EGFR inhibitor on cell viability.
Introduction to EGFR and Gefitinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Aberrant activation of EGFR signaling, through mutations or overexpression, is a common feature in many types of cancer, making it a key target for anti-cancer therapies.[3][4]
Gefitinib (marketed as Iressa) is a selective inhibitor of the EGFR tyrosine kinase.[3][5] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] This inhibition ultimately leads to a decrease in cancer cell proliferation and the induction of apoptosis.[6]
Mechanism of Action of Gefitinib
Gefitinib exerts its anti-neoplastic effects by targeting the tyrosine kinase activity of EGFR.[6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[2] These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4][7][8] These pathways are central to promoting cell proliferation and survival. Gefitinib's blockade of ATP binding prevents this initial phosphorylation step, effectively shutting down these pro-growth signals.[6]
Application Note: Cell Viability Assay for EGFR Inhibitors
Objective: To determine the cytotoxic effects of the EGFR inhibitor, Gefitinib, on a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm).[11] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Gefitinib
This protocol provides a step-by-step guide for evaluating the effect of Gefitinib on the viability of a chosen cancer cell line (e.g., HCC827, a non-small cell lung cancer line known to be sensitive to Gefitinib).
Materials and Reagents:
-
Gefitinib powder
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of Gefitinib Solutions:
-
Prepare a high-concentration stock solution of Gefitinib (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the Gefitinib stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as in the highest Gefitinib concentration well.
-
-
Cell Treatment:
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[12]
-
Incubate the plate for an additional 4 hours at 37°C.[9][14]
-
After the 4-hour incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Gefitinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of Gefitinib that causes a 50% reduction in cell viability.
-
Data Presentation: IC50 Values for Gefitinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib in various non-small cell lung cancer (NSCLC) cell lines, highlighting the difference in sensitivity between cells with wild-type and mutant EGFR.
| Cell Line | EGFR Status | IC50 of Gefitinib (µM) |
| HCC827 | Mutant (del E746-A750) | 0.013 |
| PC9 | Mutant (del E746-A750) | 0.077 |
| H3255 | Mutant (L858R) | ~0.02 |
| H1650 | Mutant (del E746-A750) | 31.0 |
| H1975 | Mutant (L858R, T790M) | > 10 |
| A549 | Wild-Type | > 10 |
| H358 | Wild-Type | > 10 |
| Data compiled from multiple sources.[15][16][17][18] |
Note: The T790M mutation in the H1975 cell line confers resistance to first-generation EGFR inhibitors like Gefitinib.[18] The H1650 cell line, despite having a sensitizing EGFR mutation, exhibits primary resistance through other mechanisms.[18]
Conclusion
Cell viability assays are fundamental tools in drug development for assessing the efficacy of targeted therapies like EGFR inhibitors. The MTT assay, as detailed in this protocol, provides a robust and reproducible method for quantifying the cytotoxic effects of compounds such as Gefitinib. The resulting IC50 values are critical for comparing the potency of different inhibitors and for understanding the sensitivity of various cancer cell lines, which can be correlated with their specific genetic makeup, such as the presence of EGFR mutations. This information is invaluable for both preclinical research and for guiding the development of more effective cancer treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Investigation of Resistance to EGFR-IN-105
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficacy of targeted therapies such as Epidermal Growth Factor Receptor (EGFR) inhibitors is frequently hampered by the development of drug resistance. This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that contribute to resistance against the hypothetical EGFR inhibitor, EGFR-IN-105. Detailed protocols for performing a CRISPR screen, validating candidate genes, and assessing cellular responses are provided for researchers in oncology and drug development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a prime target for therapeutic intervention.[2][3] EGFR inhibitors have shown significant clinical success; however, their long-term efficacy is often limited by the emergence of resistance.[4][5] Resistance mechanisms can be broadly categorized as on-target alterations, such as secondary mutations in the EGFR kinase domain (e.g., T790M), or off-target mechanisms, which involve the activation of bypass signaling pathways (e.g., MET amplification) that circumvent the need for EGFR signaling.[6][7][8]
CRISPR-Cas9 technology has emerged as a powerful tool for systematically interrogating the genetic basis of drug resistance.[9][10][11] Genome-wide CRISPR screens enable the unbiased identification of genes whose loss-of-function confers a survival advantage to cancer cells in the presence of a drug.[12][13][14] This application note details a workflow for employing a pooled CRISPR-Cas9 knockout screen to identify genes involved in resistance to a novel EGFR inhibitor, this compound.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[15][16]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 14. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
Application Notes and Protocols for High-Throughput Screening with EGFR-IN-105
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR-IN-105 is a tetrahydrobenzothiophene derivative that has been identified as a potent inhibitor of the EGFR family, demonstrating significant anticancer properties. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and similar compounds to assess their biochemical and cellular activities.
This compound: A Profile
This compound (also known as compound 5b) is an inhibitor of the EGFR family of tyrosine kinases. It has shown pro-apoptotic and anti-proliferative activities in cancer cell lines.
| Parameter | Value | Reference |
| Target | EGFR2 (ErbB2) | [1] |
| Enzymatic IC₅₀ | 0.68 µM | [1] |
| Cell-based IC₅₀ (Mia PaCa-2) | 13.37 ± 2.37 μM | [1] |
| Observed Effects | Reduced clonogenicity, enhanced Reactive Oxygen Species (ROS), decreased mitochondrial membrane potential, and induced apoptosis in Mia PaCa-2 cells. | [1] |
Signaling Pathway of EGFR
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.
References
Application Notes and Protocols for Target Validation of EGFR-IN-105 by Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] EGFR-IN-105 is a novel inhibitor targeting the EGFR signaling cascade. These application notes provide detailed protocols for the validation of this compound's target engagement and downstream effects using immunohistochemistry (IHC) as a primary method, supplemented with western blot and cell viability assays.
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is activated upon binding to its ligands, such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4][5] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][4]
Mechanism of Action of this compound (Hypothetical)
This compound is hypothesized to be a potent and selective inhibitor of EGFR. Its mechanism of action is presumed to involve the prevention of EGFR autophosphorylation, thereby blocking the initiation of downstream signaling cascades. This inhibition is expected to lead to a reduction in cell proliferation and survival in EGFR-dependent cancer cells.
Data Presentation
Table 1: Effect of this compound on EGFR Phosphorylation in A431 Cells (Immunohistochemistry)
| Treatment Group | Concentration (nM) | Mean H-Score (p-EGFR Y1068) | Standard Deviation | % Inhibition of Phosphorylation |
| Vehicle Control (DMSO) | 0 | 250 | ± 15 | 0% |
| This compound | 10 | 180 | ± 12 | 28% |
| This compound | 50 | 95 | ± 8 | 62% |
| This compound | 100 | 40 | ± 5 | 84% |
| Positive Control (Gefitinib) | 100 | 45 | ± 6 | 82% |
Table 2: Downstream Signaling Modulation by this compound in NCI-H1975 Cells (Western Blot)
| Treatment Group | Concentration (nM) | p-ERK1/2 (Relative Density) | p-AKT (S473) (Relative Density) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 50 | 0.45 | 0.55 |
| This compound | 100 | 0.20 | 0.30 |
Table 3: Anti-proliferative Activity of this compound (Cell Viability Assay)
| Cell Line | IC50 (nM) |
| A431 (EGFR Overexpression) | 75 |
| NCI-H1975 (L858R/T790M EGFR Mutant) | 150 |
| MDA-MB-231 (EGFR Low Expression) | >10,000 |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Phospho-EGFR
This protocol details the procedure for detecting the phosphorylation status of EGFR in formalin-fixed, paraffin-embedded (FFPE) cell pellets or tumor xenograft tissues treated with this compound.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-Phospho-EGFR (Tyr1068)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-EGFR in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x, 5 min each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3x, 5 min each).
-
Apply DAB substrate solution and incubate until a brown color develops (typically 2-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The H-score can be calculated by summing the percentage of cells stained at each intensity level multiplied by the intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
Protocol 2: Western Blot for Downstream Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-ERK1/2, Rabbit anti-p-AKT (S473), Rabbit anti-AKT, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
ECL (Enhanced Chemiluminescence) Substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3x, 10 min each).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3x, 10 min each).
-
Incubate the membrane with ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein and the loading control (β-actin).
-
Protocol 3: Cell Viability (MTS/MTT) Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Addition and Reading:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Immunohistochemistry (IHC).
Caption: Logical workflow for the target validation of this compound.
References
- 1. FBXL2 counteracts Grp94 to destabilize EGFR and inhibit EGFR-driven NSCLC growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EGFR-IN-105
This technical support center provides guidance for researchers, scientists, and drug development professionals working with EGFR-IN-105, with a specific focus on addressing common solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A: While specific quantitative solubility data for this compound in DMSO is not publicly available, many small molecule EGFR inhibitors are known to be soluble in DMSO. However, solubility can vary based on the purity of the compound, the quality of the DMSO, and the specific experimental conditions. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q2: I am having trouble dissolving this compound in DMSO. What are the initial steps I should take?
A: If you are encountering solubility issues, we recommend the following initial troubleshooting steps:
-
Ensure the quality of your DMSO: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[1]
-
Gentle heating: Warm the solution to 37°C for a short period. Many compounds exhibit increased solubility at higher temperatures.
-
Vortexing and Sonication: Agitate the solution vigorously using a vortex mixer. If crystals are still visible, use a sonication bath for several minutes to aid dissolution.[1]
Q3: Can I use other solvents if this compound does not dissolve in DMSO?
A: For many in vitro assays, DMSO is the preferred solvent due to its broad solvating power and compatibility with cell culture media at low concentrations (typically <0.5%). If DMSO proves ineffective, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, it is crucial to first determine the compatibility of these solvents with your specific experimental setup and cell lines, as they can be more toxic than DMSO.
Q4: My this compound/DMSO stock solution appears clear, but I see precipitation when I dilute it in my aqueous buffer or cell culture medium. What is happening?
A: This is a common issue known as precipitation upon dilution. While your compound may be soluble in 100% DMSO, its solubility can dramatically decrease when introduced to an aqueous environment. To mitigate this, try to:
-
Decrease the final concentration of the compound in the aqueous solution.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your cells.
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO initially. | 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Compound requires energy input to dissolve. | 1. Increase the volume of DMSO to lower the concentration.2. Use a new, sealed bottle of anhydrous, high-purity DMSO.3. Gently warm the solution (e.g., 37°C water bath), vortex thoroughly, and/or use a sonicator.[1] |
| A suspension or visible particles remain after attempting to dissolve. | The concentration may be above the solubility limit of this compound in DMSO at room temperature. | 1. Try the methods listed above (warming, sonication).2. If particles persist, centrifuge the solution and carefully transfer the supernatant to a new tube. The concentration of the supernatant will be the saturation solubility. Consider this your new stock concentration. |
| The compound dissolves initially but precipitates out of the DMSO stock solution upon storage (e.g., at -20°C or -80°C). | The compound's solubility decreases at lower temperatures. This can be exacerbated by freeze-thaw cycles.[2] | 1. Before each use, bring the stock solution to room temperature and ensure the compound is fully redissolved (warming and vortexing may be necessary).2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. |
| Precipitation occurs when the DMSO stock is added to aqueous media. | The compound is poorly soluble in aqueous solutions. | 1. Lower the final concentration of the compound in the media.2. Add the DMSO stock to the media with vigorous stirring or vortexing.3. Consider using a surfactant like Tween 80 or a co-solvent like PEG300 in your formulation for in vivo studies, if applicable. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.
-
Dissolve the compound:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
If necessary, use a sonication bath for 5-10 minutes.
-
-
Confirm dissolution: A clear, homogenous solution should be obtained. If particulates are still present, the desired concentration may exceed the solubility limit. In this case, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the supernatant. The concentration of this saturated solution will be lower than 10 mM.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (like EGF), initiates a cascade of intracellular signaling events. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3][4] Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for inhibitors like this compound.[5]
Caption: Simplified EGFR signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address challenges with dissolving this compound in DMSO.
Caption: Workflow for troubleshooting solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
Optimizing EGFR-IN-105 concentration for in vitro studies
This guide provides troubleshooting advice and frequently asked questions for researchers using EGFR-IN-105 in in vitro studies. The primary focus is on optimizing the inhibitor concentration to achieve reliable and reproducible results.
Disclaimer: this compound is used here as a representative name for a novel EGFR tyrosine kinase inhibitor. The technical data and protocols are based on established principles for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By binding to this domain, it prevents the autophosphorylation of the receptor that normally occurs after ligand binding (e.g., EGF).[1][2] This blockade inhibits the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.[3][4][5][6]
References
- 1. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Troubleshooting EGFR-IN-105 precipitation in cell culture media
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues with EGFR-IN-105, particularly its precipitation in cell culture media. As specific physicochemical data for this compound is not publicly available, the following recommendations are based on best practices for handling hydrophobic small molecule inhibitors in biological systems.
Troubleshooting Guide: this compound Precipitation
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can significantly impact experimental results by reducing the effective concentration of the compound. The following table outlines potential causes and solutions to address this problem.
| Potential Cause | Possible Explanation | Recommended Solution & Prevention |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is likely a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. | - Ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally ≤0.1%, and not exceeding 0.5%) to avoid toxicity and precipitation.[1][2]- Perform serial dilutions of the stock solution in the solvent before the final dilution into the aqueous cell culture medium.[1] |
| High Final Concentration | The desired experimental concentration of this compound may exceed its solubility limit in the cell culture medium. | - Determine the optimal concentration range through a dose-response curve to use the lowest effective concentration.- If a high concentration is necessary, consider using a formulation with solubility enhancers, though this may require significant optimization and validation. |
| Improper Dilution Technique | Adding a concentrated stock solution directly to the full volume of media can cause localized high concentrations, leading to immediate precipitation. | - Warm the cell culture medium to 37°C before adding the inhibitor.- Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[3] |
| Interaction with Media Components | Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with the inhibitor and reduce its solubility. | - Test the solubility of this compound in the basal medium without serum first.- If precipitation occurs only in the presence of serum, consider reducing the serum percentage or using a serum-free medium if appropriate for your cell line. |
| Temperature Effects | The solubility of compounds can be temperature-dependent. A decrease in temperature (e.g., when media is taken out of the incubator) can cause the compound to precipitate. | - Prepare the final working solution of this compound in pre-warmed media immediately before use.- Avoid storing media containing the inhibitor at 4°C for extended periods. |
| pH of the Medium | The solubility of ionizable compounds can be highly dependent on the pH of the solution. | - Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4) and is stable. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for in vitro assays.[1][4] For example, a 10 mM stock solution in 100% DMSO is a standard starting point. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q2: What is the best way to dilute the this compound stock solution into my cell culture medium?
A2: To prevent precipitation, it is crucial to avoid "shocking" the compound by diluting it directly into a large volume of aqueous medium. A step-wise dilution is recommended.[2] For instance, first, dilute the 10 mM stock solution to an intermediate concentration (e.g., 100 µM) in pre-warmed (37°C) basal medium without serum. Then, add this intermediate dilution to your final culture medium (containing serum, if applicable) to reach the desired final concentration. Always add the inhibitor to the medium while gently mixing.[3]
Q3: Can I use sonication or heat to dissolve the precipitate in my media?
A3: Gentle warming of the media to 37°C is advisable.[3] While ultrasonication can sometimes help dissolve precipitates, it should be used with caution as it can degrade the compound or other media components.[4] If precipitation is observed in the final culture medium, it is generally not recommended to try to redissolve it by heating or sonication, as this may not result in a stable solution and could affect the experiment's reproducibility. It is better to optimize the preparation method to prevent precipitation in the first place.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with ≤0.1% being the preferred concentration to minimize any potential off-target effects.[1][2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare Working Solution (Example for a final concentration of 10 µM):
-
Warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a final concentration of 10 µM, you can directly add 1 µL of the 10 mM stock solution for every 1 mL of your final culture medium.
-
While gently swirling the pre-warmed medium, add the stock solution drop-wise.
-
Use the freshly prepared medium for your experiment immediately.
-
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands such as EGF, activates several downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[5][6][7][8][9] EGFR inhibitors like this compound aim to block these signaling cascades.
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Troubleshooting Workflow for this compound Precipitation
This flowchart provides a step-by-step guide to diagnose and resolve precipitation issues with this compound in your cell culture experiments.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. EGFR-IN-129 | EGFR | | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of EGFR-IN-105
Disclaimer: Information regarding a specific molecule designated "EGFR-IN-105" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the in vivo bioavailability of poorly soluble epidermal growth factor receptor (EGFR) inhibitors, using "this compound" as a representative example. The principles and techniques discussed are widely applicable to other poorly soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low in vivo bioavailability of small molecule inhibitors like this compound?
Low in vivo bioavailability of potent EGFR inhibitors is often attributed to poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal fluids and subsequent absorption.[1] Other contributing factors can include high first-pass metabolism in the liver and gut wall, and efflux by transporters such as P-glycoprotein. For many new chemical entities, low solubility is a primary hurdle.[2]
Q2: What initial steps can I take to assess the bioavailability of this compound?
A preliminary in vivo pharmacokinetic (PK) study in a relevant animal model (e.g., mice or rats) is crucial. This typically involves administering a simple formulation (e.g., a solution in a vehicle like DMSO/Cremophor EL/saline or a suspension in methylcellulose) via both intravenous (IV) and oral (PO) routes. The data from this study will allow you to calculate key PK parameters, including oral bioavailability (F%).
Q3: What is the Biopharmaceutical Classification System (BCS) and how does it relate to this compound?
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Poorly soluble compounds like many kinase inhibitors often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Identifying the BCS class of this compound is critical for selecting an appropriate formulation strategy to enhance its oral absorption.[3]
Troubleshooting Guide
Issue 1: I'm observing very low and highly variable plasma concentrations of this compound after oral administration.
-
Question: Could the formulation be the issue? Answer: Yes, this is a classic sign of poor drug dissolution from a simple suspension. When a compound has low aqueous solubility, its dissolution can be erratic, leading to inconsistent absorption and high variability between subjects.
-
Question: What formulation strategies can I try to improve this? Answer: Several strategies can be employed to enhance the dissolution rate and, consequently, the absorption of poorly soluble drugs.[4] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.[3]
-
Issue 2: The oral bioavailability of this compound is still low even after improving the formulation.
-
Question: What other factors could be limiting the bioavailability? Answer: If dissolution is no longer the rate-limiting step, other factors such as high first-pass metabolism or active efflux by transporters in the gut wall could be responsible for the low bioavailability.
-
Question: How can I investigate these possibilities? Answer:
-
In Vitro Metabolism Studies: Incubating this compound with liver microsomes or hepatocytes can provide an indication of its metabolic stability.
-
Permeability Assays: Using cell-based models like Caco-2 monolayers can help determine the permeability of the compound and whether it is a substrate for efflux transporters.
-
Data on Formulation Strategies for Poorly Soluble Drugs
The following table summarizes the potential improvements in bioavailability observed for various drugs using different formulation strategies. This data is illustrative of the enhancements that can be achieved for a poorly soluble compound like this compound.
| Formulation Strategy | Example Drug | Fold Increase in Bioavailability (Compared to Suspension) | Reference Compound (Illustrative) |
| Particle Size Reduction (Nanonization) | Aprepitant | ~3-fold | Compound A |
| Amorphous Solid Dispersion | Itraconazole | 5 to 20-fold | Compound B |
| Self-Emulsifying Drug Delivery System (SEDDS) | Cyclosporine A | 2 to 5-fold | Compound C |
| Cyclodextrin Complexation | Piroxicam | ~2-fold | Compound D |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[3]
-
Solvent System: Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Spray Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent results in the formation of a solid dispersion powder.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
In Vivo Evaluation: Suspend the solid dispersion powder in an appropriate vehicle for oral administration to laboratory animals.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with aqueous media.
-
Formulation Preparation: Dissolve this compound in the selected oil phase. Add the surfactant and co-surfactant and mix until a homogenous solution is formed.
-
Characterization: Evaluate the self-emulsification properties, droplet size, and stability of the formulation upon dilution.
-
In Vivo Evaluation: Administer the SEDDS formulation, typically in a gelatin capsule, for oral dosing.
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for improving bioavailability.
Caption: Decision tree for formulation strategy selection.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to EGFR-IN-105 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with EGFR-IN-105.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is designed to covalently bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This allows it to effectively inhibit both common sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2][3] Its mechanism is analogous to third-generation inhibitors, aiming to overcome known resistance patterns.
Q2: My cancer cell line, previously sensitive to other EGFR TKIs, is showing resistance to this compound. What are the potential mechanisms?
A2: Resistance to potent EGFR inhibitors like this compound can arise through several mechanisms, which can be broadly categorized as "on-target" (alterations in the EGFR gene itself) or "off-target" (activation of bypass signaling pathways).
-
On-target alterations:
-
Acquisition of a tertiary EGFR C797S mutation: This is the most common on-target resistance mechanism to third- and potentially fourth-generation EGFR TKIs that bind to C797. The substitution of cysteine with serine at this position prevents the covalent bond formation, thereby reducing the inhibitor's efficacy.[2][3][4]
-
Loss of the EGFR T790M mutation: In cell lines that acquired T790M as a resistance mechanism to previous generation TKIs, its loss can sometimes be associated with the development of resistance to next-generation inhibitors, often accompanied by the emergence of other resistance mechanisms.[1][4][5][6]
-
-
Off-target mechanisms (Bypass Pathways):
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR, thus bypassing the inhibitory effect of this compound.[1][3]
-
HER2 (ERBB2) amplification: Similar to MET, amplification of another member of the ErbB family can lead to sustained downstream signaling.
-
Activation of other signaling pathways: Mutations or amplifications in downstream signaling molecules like KRAS, BRAF, or PIK3CA can also confer resistance.[1][7]
-
Histologic transformation: In some cases, the cancer cells may undergo a phenotypic change, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[8]
-
Q3: How can I determine the cause of resistance in my cell line?
A3: A systematic approach is necessary to identify the specific resistance mechanism. This typically involves a combination of molecular biology techniques to analyze the genetic and protein expression changes in your resistant cell line compared to the parental sensitive line.
Troubleshooting Guide
Problem: Decreased sensitivity to this compound in a previously sensitive cancer cell line.
Below is a step-by-step guide to help you troubleshoot and identify the potential cause of resistance.
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve with this compound on your suspected resistant cell line and the parental sensitive cell line.
-
Expected Outcome: The IC50 value for the resistant cell line should be significantly higher than that of the sensitive line.
Step 2: Investigate On-Target EGFR Mutations
-
Action: Sequence the EGFR gene in both the sensitive and resistant cell lines. Pay close attention to exons 18-21, which encode the kinase domain.
-
Methods:
-
Sanger Sequencing: Suitable for detecting specific point mutations like T790M and C797S if you have a strong hypothesis.
-
Next-Generation Sequencing (NGS): Provides a more comprehensive view of all mutations in the EGFR gene and can detect novel or rare mutations.[9][10] NGS can also determine if the C797S and T790M mutations are on the same allele (in cis) or different alleles (in trans), which has therapeutic implications.[2][11]
-
-
Data Interpretation:
| Sequencing Result | Potential Implication |
| EGFR C797S mutation detected | High likelihood of on-target resistance.[3][4] |
| Loss of T790M mutation (if previously present) | Suggests a shift in resistance mechanism.[1][4][5] |
| No change in EGFR sequence | Resistance is likely due to off-target mechanisms. |
Step 3: Analyze Bypass Signaling Pathways
If no on-target EGFR mutations are found, the next step is to investigate the activation of alternative signaling pathways.
-
Action 1: Assess MET and HER2 Amplification
-
Methods:
-
Quantitative PCR (qPCR): To measure the copy number of the MET and HER2 genes.
-
Fluorescence in situ Hybridization (FISH): To visualize and quantify gene amplification.
-
Western Blot or ELISA: To detect overexpression of MET and HER2 proteins.
-
-
-
Action 2: Examine Downstream Signaling
-
Method: Perform Western blot analysis to check the phosphorylation status of key downstream signaling proteins in the presence and absence of this compound.
-
Proteins to Probe: p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, p-MET, MET.
-
-
Data Interpretation:
| Western Blot Result (in the presence of this compound) | Potential Implication |
| Persistent p-AKT and/or p-ERK | Activation of a bypass pathway. |
| Increased p-MET | Suggests MET-driven resistance.[1] |
| Decreased p-EGFR but sustained downstream signaling | Confirms effective EGFR inhibition but activation of an alternative pathway. |
Step 4: Histological Examination
-
Action: If working with in vivo models (e.g., xenografts), perform histological analysis of the resistant tumors to check for any phenotypic changes.
-
Expected Outcome: Look for changes in morphology that might indicate a transformation, for example, to a neuroendocrine phenotype.[8]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating Resistance
Caption: A flowchart illustrating the systematic approach to troubleshooting resistance to this compound.
EGFR Signaling and Resistance Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Frontiers | Resistance Profile of Osimertinib in Pre-treated Patients With EGFR T790M-Mutated Non-small Cell Lung Cancer [frontiersin.org]
- 6. The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. patientpower.info [patientpower.info]
- 10. lung.org [lung.org]
- 11. aacrjournals.org [aacrjournals.org]
EGFR-IN-105 stability and storage conditions
Initial Search and Information Scarcity
Our comprehensive search for "EGFR-IN-105" did not yield specific information regarding its stability, storage conditions, or experimental protocols. The search results primarily contained information on other EGFR inhibitors, general data about the Epidermal Growth Factor Receptor (EGFR) protein itself, and unrelated information regarding the estimated Glomerular Filtration Rate (eGFR).
This lack of specific data suggests that "this compound" may be a non-standard nomenclature, an internal compound identifier used by a specific research entity, or a potential typographical error. Without a clear identification of the molecule, providing a detailed and accurate technical support guide is not feasible.
We recommend users to verify the exact chemical name, CAS number, or any alternative identifiers for this compound to enable a more fruitful search for technical data.
General Guidance for Handling and Storage of Small Molecule EGFR Inhibitors
While specific data for this compound is unavailable, we can provide general best practices for the handling and storage of similar small molecule EGFR inhibitors. Researchers should always refer to the manufacturer's specific datasheet for the compound they are using.
Frequently Asked Questions (FAQs)
Q1: How should I store my small molecule EGFR inhibitor?
A: Generally, solid forms of small molecule inhibitors are stored at -20°C for long-term stability. For short-term storage, 4°C may be acceptable. Always consult the product-specific datasheet for recommended storage temperatures.
Q2: How do I properly dissolve the compound?
A: Most small molecule inhibitors are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the requirements of your downstream experiment. It is crucial to check the solubility information on the product datasheet. Prepare stock solutions at a high concentration in the appropriate solvent and then dilute them in aqueous buffers for your experiments.
Q3: How stable are EGFR inhibitors in solution?
A: The stability of inhibitors in solution varies greatly. Stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into single-use vials is highly recommended. The stability in aqueous solutions is typically much lower, and it is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve | Incorrect solvent used. | Verify the recommended solvent on the product datasheet. Gentle warming or sonication may aid dissolution. |
| Compound has degraded. | If the compound is old or has been stored improperly, it may have degraded. Consider using a fresh vial. | |
| Inconsistent experimental results | Instability of the compound in working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffer before use. |
| Inaccurate pipetting of stock solution. | Use calibrated pipettes and ensure proper mixing when preparing dilutions. | |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing. | |
| No observable effect of the inhibitor | Incorrect concentration used. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Cell line is resistant to the inhibitor. | Confirm the EGFR mutation status of your cell line. Some inhibitors are specific to certain mutations. | |
| Compound has degraded. | Use a fresh vial of the inhibitor and prepare a new stock solution. |
Experimental Protocols: General Workflow for In Vitro Kinase Assay
This is a generalized protocol and should be optimized for the specific inhibitor and kinase being studied.
Objective: To determine the inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (EGFR inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Workflow Diagram:
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation.
Caption: Simplified overview of the EGFR signaling pathway.
Technical Support Center: Refining Dosage of Novel EGFR Inhibitors for Animal Studies
Disclaimer: Information regarding the specific compound "EGFR-IN-105" is not publicly available in the provided search results. This guide offers general principles and troubleshooting advice for refining the dosage of novel EGFR tyrosine kinase inhibitors (TKIs) in animal studies, based on established practices with other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my novel EGFR inhibitor in an animal study?
A1: The selection of a starting dose for in vivo studies is a critical step. A common approach is to begin with a dose that has shown efficacy in in vitro models, such as cell-based assays. The IC50 (half-maximal inhibitory concentration) value against the target cancer cell lines can be a useful reference. Additionally, reviewing published data on EGFR inhibitors with similar mechanisms of action can provide a reasonable starting range. It is crucial to initiate a dose-escalation study to determine the maximum tolerated dose (MTD).
Q2: Which animal model is most appropriate for testing a novel EGFR inhibitor?
A2: The choice of animal model largely depends on the research question. For general efficacy and toxicity screening, immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts are commonly used. For studies investigating the interaction with the immune system, syngeneic mouse models or genetically engineered mouse models (GEMMs) that develop spontaneous tumors are more appropriate.[1] For instance, GEMMs expressing mutant human EGFR, such as EGFRL858R or EGFRdel19, are valuable for studying TKI response in an immunocompetent setting.[1][2]
Q3: What are the common toxicities associated with EGFR inhibitors in animal studies?
A3: EGFR inhibitors can cause a range of toxicities. Common adverse effects observed in animal studies include skin rash, diarrhea, fatigue, and decreased appetite.[3] In some cases, more severe toxicities like interstitial lung disease and hepatotoxicity have been reported.[4][5] Close monitoring of animal body weight, behavior, and physical appearance is essential during the study. Histopathological analysis of major organs should be performed at the end of the study to assess for any organ-specific toxicities.
Troubleshooting Guide
Issue 1: Lack of Anti-Tumor Efficacy
Q: My novel EGFR inhibitor is not showing significant tumor growth inhibition in my xenograft model. What are the possible reasons and what should I do?
A: Several factors could contribute to a lack of efficacy:
-
Sub-optimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. Consider performing a dose-escalation study to identify a higher, yet tolerable, dose.
-
Poor Pharmacokinetics: The drug may have poor oral bioavailability, rapid metabolism, or rapid clearance.[6] A pharmacokinetic (PK) study to measure plasma and tumor drug concentrations over time is highly recommended.
-
Drug Resistance: The tumor model itself might be resistant to the inhibitor. This could be due to secondary mutations in EGFR or activation of bypass signaling pathways.
-
Inappropriate Animal Model: The chosen cell line for the xenograft may not be sensitive to your specific EGFR inhibitor.
Troubleshooting Steps:
-
Verify In Vitro Sensitivity: Re-confirm the IC50 of your compound against the cell line used for the xenograft.
-
Conduct a Pharmacokinetic (PK) Study: Determine the Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life of your compound in the study animals. This will help you optimize the dosing schedule.
-
Perform a Dose-Escalation Study: Systematically increase the dose to find the MTD and a potentially more efficacious dose.
-
Analyze the Tumor Microenvironment: Investigate downstream signaling pathways in the tumor tissue (e.g., phosphorylation of AKT, ERK) to confirm target engagement.[2]
Issue 2: Unexpected Animal Toxicity
Q: I am observing severe toxicity (e.g., significant weight loss, lethargy) in my study animals even at what I predicted to be a low dose. What should I do?
A: Unexpected toxicity requires immediate attention:
-
Vehicle Toxicity: The vehicle used to dissolve and administer the drug could be causing the toxicity. Run a control group with the vehicle alone to rule this out.
-
Compound-Specific Toxicity: Your novel inhibitor may have off-target effects leading to unforeseen toxicities.
-
Metabolite Toxicity: A metabolite of your compound could be more toxic than the parent drug.
Troubleshooting Steps:
-
Stop Dosing and Monitor: Immediately cease administration of the compound and closely monitor the affected animals. Provide supportive care as needed.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A formal MTD study with a wider range of doses will help to precisely define the toxicity profile.
-
Perform Histopathology: At the end of the study, or if animals need to be euthanized due to toxicity, perform a thorough histopathological examination of major organs to identify the site of toxicity.
-
Consider Formulation: The formulation of the drug can influence its absorption and toxicity. You may need to explore alternative formulations.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected EGFR Inhibitors
| Drug | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Gefitinib | Healthy Subjects | 250 mg | ~135 | 3-7 | ~41 | 60 |
| Erlotinib | Patients | 150 mg | ~1880 | 4 | ~36 | 60 |
| Osimertinib | Rats | 10 mg/kg | ~1500 | 8 | ~24 | N/A |
Note: Data for human subjects and rats are presented as examples and may not be directly translatable to all animal models. Source:[6][7]
Table 2: Examples of Effective Doses of EGFR Inhibitors in Mouse Models
| Drug | Mouse Model | Tumor Type | Dose | Efficacy |
| Osimertinib | Syngeneic C57BL/6 | EGFRdel19 Lung Adenocarcinoma | 5 mg/kg daily | Durable tumor shrinkage |
| Erlotinib | EGFRL858R GEMM | Lung Adenocarcinoma | 25 mg/kg daily | >65% tumor regression |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse strain (e.g., nude mice for initial studies).
-
Group Allocation: Randomly assign animals to groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose escalation can be based on a modified Fibonacci sequence.
-
Drug Administration: Administer the compound daily for 14-28 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line (e.g., HCC827 for an EGFR-mutant lung cancer model).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width2).
-
Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm3), randomize the animals into treatment and control groups.
-
Treatment:
-
Administer the novel EGFR inhibitor at one or more doses below the MTD.
-
Include a vehicle control group.
-
A positive control group with a known EGFR inhibitor (e.g., osimertinib) is recommended.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Tumor regression.
-
Animal survival.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of phosphorylated EGFR and downstream signaling proteins (p-AKT, p-ERK) by western blot or immunohistochemistry to confirm target engagement.
Visualizations
Caption: Experimental workflow for preclinical dosage refinement.
Caption: Simplified EGFR signaling pathway and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR-targeted therapy results in dramatic early lung tumor regression accompanied by imaging response and immune infiltration in EGFR mutant transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular mechanisms of lung-specific toxicity induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in vivo toxicity of Epidermal Growth Factor Receptor (EGFR) inhibitors. The guidance provided is based on the known class-effects of EGFR inhibitors and can be applied to novel compounds such as EGFR-IN-105.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with EGFR inhibitors.
Issue 1: Severe Dermatologic Reactions (Acneiform Rash, Xerosis)
Question: We are observing severe papulopustular (acneiform) rash and dry skin (xerosis) in our animal models treated with an EGFR inhibitor. How can we manage this?
Answer: Dermatologic toxicities are the most common adverse events associated with EGFR inhibitors.[1][2] Prophylactic and reactive management strategies can be implemented to mitigate these effects.
Prophylactic Measures:
-
Moisturization: Begin twice-daily application of a moisturizer to the affected areas before initiating EGFR inhibitor therapy to maintain skin hydration.[3]
-
Sunscreen: Use a broad-spectrum sunscreen with an SPF of at least 15 to prevent photosensitivity reactions.[3]
-
Antibiotics: Prophylactic administration of tetracycline-class antibiotics, such as doxycycline or minocycline, has been shown to reduce the incidence of severe skin toxicities by over 50%.[4][5]
Reactive Treatment:
-
Topical Corticosteroids: For mild to moderate rash, apply a low to medium-potency topical corticosteroid, such as hydrocortisone 1%, twice daily.[4][5]
-
Dose Modification: In cases of severe (Grade 3) rash, a temporary interruption of the EGFR inhibitor treatment may be necessary.[2][3] Once the rash improves to a milder grade, treatment can be resumed, potentially at a reduced dose.[2]
Illustrative Prophylactic Regimen for Skin Toxicity:
| Agent | Dosage | Frequency | Duration |
|---|---|---|---|
| Doxycycline | 100 mg/kg | Twice daily (oral) | First 6 weeks of treatment |
| Hydrocortisone 1% Cream | - | Twice daily (topical) | First 6-8 weeks of treatment |
| Moisturizer | - | Twice daily (topical) | Duration of study |
| Sunscreen (SPF 15+) | - | Prior to UV exposure | Duration of study |
Issue 2: Gastrointestinal Toxicity (Diarrhea, Mucositis)
Question: Our study subjects are experiencing significant diarrhea and oral mucositis after treatment with an EGFR inhibitor. What are the recommended management strategies?
Answer: Diarrhea and mucositis are also frequent side effects of EGFR inhibitor therapy.[3]
Management of Diarrhea:
-
Supportive Care: Ensure adequate hydration and electrolyte replacement.
-
Anti-diarrheal Agents: Administer loperamide as needed, following standard dosing guidelines.
-
Dose Interruption/Reduction: For severe, persistent diarrhea, consider interrupting treatment until resolution and then resuming at a lower dose.
Management of Mucositis:
-
Oral Hygiene: Maintain good oral hygiene with regular rinsing using a gentle, non-alcoholic mouthwash or a sodium bicarbonate solution.[3]
-
Topical Treatments: For Grade 2 mucositis, a triamcinolone paste can be applied to ulcers.[3] Mouthwashes containing corticosteroids may also be beneficial.[3]
-
Treatment Hold: For Grade 3 mucositis, a treatment interruption of 2-4 weeks is typically recommended.[3]
Illustrative Treatment Algorithm for Mucositis:
| Grade | Clinical Presentation | Recommended Action |
|---|---|---|
| Grade 1 | Erythema, mild soreness | Maintain oral hygiene, use bicarbonate mouthwash every 2-3 hours.[3] |
| Grade 2 | Ulcers, solid food tolerated | Apply triamcinolone paste 2-3 times daily; use corticosteroid mouthwash.[3] |
| Grade 3 | Severe ulcers, liquid diet only | Interrupt EGFR inhibitor treatment for 2-4 weeks; consider oral antibiotics or combination mouthwashes.[3] |
| Grade 4 | Oral intake not possible | Permanently discontinue treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of EGFR inhibitor-induced skin toxicity? A1: EGFR is crucial for the normal development and maintenance of the skin. Inhibition of EGFR signaling disrupts keratinocyte proliferation, differentiation, and migration, leading to an inflammatory response that manifests as an acneiform rash and impairs the skin's ability to retain moisture, causing xerosis.
Q2: Are there any biomarkers that can predict the severity of toxicity? A2: The development and severity of skin rash have been correlated with a better response to EGFR inhibitor therapy in some clinical settings. However, reliable predictive biomarkers for toxicity severity are still an active area of research.
Q3: Can we combine EGFR inhibitors with other agents, and how might this affect toxicity? A3: Combination therapies are common in cancer treatment. When combining an EGFR inhibitor with other agents, it is crucial to consider overlapping toxicities. For instance, combining with traditional chemotherapy may exacerbate gastrointestinal side effects. Careful monitoring and dose adjustments are essential.
Q4: What are the less common but potentially severe toxicities of EGFR inhibitors? A4: While less frequent, some serious adverse events can occur, including interstitial lung disease (ILD), which can present as cough and dyspnea.[1][6] Any signs of pulmonary distress should be investigated immediately. Hepatotoxicity has also been reported with some EGFR-TKIs.[7]
Experimental Protocols
Protocol 1: Assessment of Dermatologic Toxicity in a Murine Xenograft Model
-
Animal Model: Athymic nude mice bearing human tumor xenografts.
-
Treatment Group: Administer this compound at the desired therapeutic dose.
-
Control Group: Administer vehicle control.
-
Prophylactic Cohort: Treat with prophylactic regimen (e.g., doxycycline and topical hydrocortisone) starting 24 hours before the first dose of this compound.
-
Monitoring:
-
Observe animals daily for the development of skin rash, erythema, and scaling.
-
Document observations using a standardized grading scale (e.g., based on the Common Terminology Criteria for Adverse Events - CTCAE).
-
Collect skin biopsies at predetermined time points for histopathological analysis (e.g., H&E staining for inflammatory infiltrates).
-
-
Data Analysis: Compare the incidence and severity of skin toxicity between the treatment, control, and prophylactic cohorts.
Protocol 2: Evaluation of Gastrointestinal Toxicity
-
Animal Model: C57BL/6 mice.
-
Treatment Administration: Administer this compound daily via oral gavage.
-
Daily Monitoring:
-
Record body weight daily.
-
Monitor for signs of diarrhea and score stool consistency.
-
Assess for signs of dehydration or distress.
-
-
Histopathology:
-
At the end of the study, collect sections of the small intestine, colon, and oral mucosa.
-
Perform H&E staining to evaluate for signs of inflammation, villous atrophy, and ulceration.
-
-
Supportive Care Cohort: Include a cohort that receives the EGFR inhibitor along with supportive care measures (e.g., subcutaneous fluids for hydration) to assess if these interventions can mitigate weight loss and other signs of toxicity.
Visualizations
Caption: EGFR signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for managing in vivo toxicity of EGFR inhibitors.
Caption: Logical relationship between EGFR inhibition, toxicity, and efficacy.
References
- 1. login.medscape.com [login.medscape.com]
- 2. tandfonline.com [tandfonline.com]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fatal toxic effects related to EGFR tyrosine kinase inhibitors based on 53 cohorts with 9,569 participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Improving the signal-to-noise ratio in EGFR-IN-105 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EGFR-IN-105 and similar kinase assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind luminescent kinase assays for EGFR?
A1: Luminescent kinase assays, such as those based on ADP-Glo™ or Kinase-Glo® technologies, are homogeneous assays that quantify kinase activity by measuring the amount of ATP remaining or ADP produced in the reaction. In a typical assay, EGFR kinase transfers a phosphate group from ATP to a substrate.
-
ATP Depletion (Kinase-Glo® type): The amount of light generated by a luciferase enzyme is inversely proportional to the kinase activity, as the luciferase consumes the remaining ATP.[1][2]
-
ADP Production (ADP-Glo™ type): After the kinase reaction, remaining ATP is depleted, and the ADP produced is then converted back to ATP, which is quantified by a luciferase reaction. The luminescent signal is directly proportional to the kinase activity.[3][4][5]
Q2: What are the critical components of the this compound assay buffer?
A2: A typical kinase assay buffer for EGFR includes a buffering agent (e.g., Tris or HEPES) to maintain pH, a magnesium source (MgCl₂) as a cofactor for the kinase, a reducing agent like DTT to maintain enzyme stability, and a protein carrier like BSA to prevent non-specific binding and stabilize the enzyme.[5][6][7]
Q3: How do I determine the optimal concentration of EGFR enzyme and substrate?
A3: The optimal concentrations should be determined empirically by performing titration experiments. For the enzyme, a dose-response curve should be generated to find the concentration that yields a robust signal without depleting the substrate too quickly.[8] For the substrate, a concentration at or near its Michaelis-Menten constant (Km) for the kinase is often a good starting point to ensure the reaction is sensitive to inhibition.[9]
Q4: What is a Z'-factor, and what is an acceptable value for my assay?
A4: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account the dynamic range of the assay (the difference between positive and negative controls) and the variability of the data.[10][11]
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the means of the controls and small data variability. |
| 0 to 0.5 | Acceptable/Marginal | The assay may be suitable for screening, but optimization is recommended.[12][13] |
| < 0 | Unacceptable | The signals from the positive and negative controls are likely to overlap.[10][14] |
Q5: My test compound is dissolved in DMSO. How might this affect my assay?
A5: DMSO is a common solvent for test compounds, but high concentrations can inhibit kinase activity. It is crucial to keep the final concentration of DMSO in the assay low, typically not exceeding 1%.[15] Always include a vehicle control (DMSO without the inhibitor) to account for any solvent effects.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) or signal-to-background (S/B) ratio can obscure real results. The following table outlines common causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background | Contaminated Reagents: Impurities in ATP, substrates, or buffers can lead to non-specific signal.[16] | Use high-purity reagents. For luminescent assays, use ATP with low ADP contamination.[4] |
| Compound Interference: Test compounds may auto-fluoresce or inhibit the detection luciferase.[3][16] | Run a counter-screen without the kinase to identify interfering compounds.[4] | |
| Enzyme Autophosphorylation: High concentrations of EGFR can lead to significant signal in the absence of substrate. | Optimize the EGFR concentration by performing an enzyme titration to find the lowest concentration that gives a robust signal. | |
| Low Signal | Inactive Enzyme: Improper storage or handling (e.g., repeated freeze-thaw cycles) can degrade the kinase.[7] | Aliquot the enzyme upon receipt and store at -70°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions: Incorrect ATP or substrate concentration, or suboptimal incubation time. | Determine the ATP Km for your specific EGFR construct and use an ATP concentration at or near the Km.[9] Optimize incubation time to ensure the reaction is in the linear range.[6] | |
| Degraded Reagents: ATP can hydrolyze over time, and peptides can degrade. | Prepare fresh ATP solutions and store them in aliquots at -20°C or -80°C. Store peptide substrates according to the manufacturer's instructions. | |
| High Variability | Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. For high-throughput applications, consider using automated liquid handlers. |
| Plate Edge Effects: Evaporation from wells on the edge of the plate can lead to inconsistent results. | Avoid using the outer wells of the plate for samples. Fill them with buffer or media to create a humidity barrier. | |
| Incomplete Mixing: Reagents not being thoroughly mixed in the well. | Gently mix the plate on a plate shaker after adding reagents. Avoid introducing bubbles. |
Experimental Protocols
Protocol 1: Optimizing EGFR Concentration for a Luminescent Kinase Assay
This protocol provides a general workflow for determining the optimal amount of EGFR enzyme to use in your assay.
Caption: Workflow for EGFR enzyme titration.
Protocol 2: Determining the IC₅₀ of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of your inhibitor.
Caption: Workflow for IC₅₀ determination of an EGFR inhibitor.
EGFR Signaling Pathway Overview
Understanding the context of EGFR signaling is crucial for interpreting your assay results. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5][7][8] this compound is designed to inhibit the kinase activity that drives these pathways.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. promega.com [promega.com]
- 2. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Common pitfalls in EGFR-IN-105 experiments
Welcome to the technical support center for EGFR-IN-105. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during experiments with this novel Epidermal Growth Factor Receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor.[1][2] This, in turn, blocks downstream signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is anticipated to show the highest efficacy in cancer cell lines harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, which are commonly found in non-small cell lung cancer (NSCLC).[4][5] Its effectiveness may be reduced in cells with wild-type EGFR or those with acquired resistance mutations like T790M, although next-generation inhibitors are often designed to overcome such resistance.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial in vitro experiments, a dose-response study is recommended. A starting range of 10 nM to 10 µM is advisable for most cell-based assays. The optimal concentration will depend on the specific cell line and the experimental endpoint being measured.
Q4: How should I dissolve and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the formulation will depend on the specific experimental design and administration route.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for EGFR phosphorylation in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Cell Line Insensitivity | Confirm the EGFR mutation status of your cell line. This compound may have lower potency against wild-type EGFR or cells with resistance mutations.[6] Consider using a positive control cell line with a known activating EGFR mutation. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal Ligand Stimulation | If you are stimulating with EGF or another ligand, ensure the ligand is active and used at a saturating concentration (e.g., 100 ng/mL EGF) for a sufficient duration (e.g., 15-30 minutes) to induce robust EGFR phosphorylation in your control cells. |
| Experimental Protocol Issues | Review your Western blot protocol. Ensure complete cell lysis, accurate protein quantification, and appropriate antibody concentrations and incubation times. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Inhibitor Concentration | High concentrations of EGFR inhibitors can lead to off-target effects.[7] Lower the concentration of this compound to the lowest effective dose that inhibits EGFR signaling. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line-Specific Sensitivity | Some cell lines may be inherently more sensitive to the inhibitor or its off-target effects. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Inhibition of Other Kinases | While designed to be selective, high concentrations of this compound might inhibit other kinases. If off-target effects are suspected, consider using a kinome profiling service to assess the inhibitor's selectivity. |
Issue 3: Acquired Resistance to this compound in Long-Term Studies
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary EGFR Mutations | The most common mechanism of acquired resistance to EGFR inhibitors is the development of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[5] Sequence the EGFR gene in your resistant cell population to identify potential mutations. |
| Bypass Signaling Pathway Activation | Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade (e.g., MET amplification, HER2 activation).[1] Use pathway-focused antibody arrays or perform Western blots for key proteins in alternative signaling cascades. |
| Phenotypic Changes | Cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic changes that reduce their dependence on EGFR signaling. Assess EMT markers (e.g., E-cadherin, Vimentin) in your resistant cells. |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Seeding: Seed cells (e.g., HCC827, a cell line with an EGFR exon 19 deletion) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of recombinant human EGF for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: In Vitro Potency of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | EGFR Phosphorylation IC50 (nM) | Cell Viability IC50 (nM) |
| HCC827 | Exon 19 Deletion | 8.5 | 15.2 |
| H1975 | L858R / T790M | 550 | >1000 |
| A549 | Wild-Type | >5000 | >10000 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F%) | 45% |
| Half-life (t1/2) | 6.8 hours |
| Cmax (at 10 mg/kg) | 1.2 µM |
| AUC (0-24h) | 8.5 µM*h |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the therapeutic window of EGFR-IN-105
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EGFR-IN-105 and enhancing its therapeutic window. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1][2] this compound functions by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[3]
Q2: What are the known toxicities associated with EGFR inhibitors like this compound that limit the therapeutic window?
A2: The therapeutic window of EGFR inhibitors is often limited by on-target toxicities in tissues that also express wild-type EGFR, such as the skin and gastrointestinal tract. Common adverse events include dermatologic and gastrointestinal issues.[4][5] While rare, more severe toxicities like interstitial lung disease (ILD) can occur and are potentially fatal.[4] Understanding this profile is crucial for managing in vivo studies.
Table 1: Common Adverse Events Associated with EGFR Tyrosine Kinase Inhibitors (TKIs)
| Toxicity Class | Specific Adverse Event | Typical Grade (1-2) | Severe Grade (≥3) Incidence | Management Consideration in Preclinical Models |
|---|---|---|---|---|
| Dermatologic | Papulopustular Rash, Dry Skin | Very Common | ~5-15% | Monitor skin condition; consider topical emollients. |
| Gastrointestinal | Diarrhea | Common | ~5-10% | Ensure adequate hydration; monitor for weight loss. |
| Hepatic | Elevated Transaminases (ALT/AST) | Less Common | ~2-5% | Regular monitoring of liver function markers in blood. |
| Pulmonary | Interstitial Lung Disease (ILD) | Rare | ~1-2% | Monitor for respiratory distress; requires immediate cessation.[4] |
Data compiled from systematic reviews of first and second-generation EGFR-TKIs.[5][6][7]
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound in cell culture or xenograft models after an initial response.
This phenomenon typically indicates the development of acquired resistance. The most common mechanisms can be investigated systematically.
The most frequent cause of resistance to first and second-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20.[3][8] More complex mutations, such as C797S, can confer resistance to third-generation inhibitors.[3]
-
Troubleshooting Steps:
-
Isolate genomic DNA or RNA from resistant cells or tumor tissue.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain (exons 18-21) to identify secondary mutations.
-
If T790M is detected, consider switching to a third-generation inhibitor like osimertinib, which is designed to target this mutation.[9]
-
If a mutation like C797S is found, combination therapies may be necessary, as this mutation can block the binding of irreversible inhibitors.[10]
-
Tumor cells can circumvent EGFR blockade by activating alternative signaling pathways to drive proliferation and survival. Amplification of the MET proto-oncogene is a well-documented bypass mechanism.[11][12]
-
Troubleshooting Steps:
-
Assess MET amplification via fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) on tumor samples.
-
Measure total and phosphorylated MET levels via Western blot or ELISA.
-
If MET is amplified or activated, a combination therapy of this compound with a MET inhibitor (e.g., crizotinib, capmatinib) may restore sensitivity.[13] Studies have shown promising response rates for this combination in resistant NSCLC.[13]
-
Problem 2: High off-target toxicity in animal models is preventing the administration of a therapeutically effective dose.
This challenge directly addresses the narrow therapeutic window. A key strategy is to use combination therapies that allow for dose reduction of this compound while maintaining or enhancing anti-tumor activity.
Combining this compound with an agent that targets a parallel or downstream pathway can produce a synergistic effect. For example, combining an EGFR inhibitor with an anti-angiogenic agent (targeting VEGF/VEGFR) has been shown to improve progression-free survival in clinical trials, suggesting enhanced efficacy that could permit lower, less toxic doses of the EGFR TKI.[14]
-
Experimental Approach:
-
In Vitro Synergy Screen: Use a checkerboard assay to test this compound in combination with inhibitors of other pathways (e.g., VEGFR, MET, PI3K). Calculate a combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Dose Reduction Study: Once a synergistic combination is identified, conduct a xenograft study. Treat one cohort with the maximum tolerated dose (MTD) of this compound alone. Treat other cohorts with reduced doses of this compound (e.g., 50% and 25% of MTD) combined with the second agent.
-
Efficacy and Toxicity Assessment: Compare tumor growth inhibition and monitor animal health (body weight, clinical signs) across all groups. The goal is to find a combination dose that matches the efficacy of the this compound MTD but with a significantly improved toxicity profile.
-
Table 2: Hypothetical In Vivo Dose-Reduction Synergy Study
| Treatment Group | This compound Dose | Agent B (VEGFRi) Dose | Tumor Growth Inhibition (%) | Average Body Weight Loss (%) |
|---|---|---|---|---|
| 1. Vehicle Control | 0 mg/kg | 0 mg/kg | 0% | 1% |
| 2. This compound (MTD) | 50 mg/kg | 0 mg/kg | 75% | 18% |
| 3. Agent B (MTD) | 0 mg/kg | 20 mg/kg | 30% | 5% |
| 4. Combination | 25 mg/kg | 20 mg/kg | 80% | 7% |
Appendix: Key Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR and Downstream Markers
-
Cell Lysis: Treat cells with this compound at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH or β-actin) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Protocol 2: RT-qPCR for MET Gene Amplification
-
Nucleic Acid Extraction: Isolate genomic DNA (gDNA) from cell pellets or tumor tissue using a commercial kit.
-
DNA Quantification and Quality Control: Measure gDNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Primer Design: Use validated primers for the MET gene and a stable reference gene (e.g., RPPH1 or TERT) for normalization.
-
qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for both MET and the reference gene, and 10-20 ng of gDNA.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system with an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension. Include a melt curve analysis to verify product specificity.
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = Ct(MET) - Ct(Reference Gene).
-
Calculate the ΔΔCt relative to a non-amplified control sample (e.g., a normal cell line): ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample).
-
Determine the relative copy number (fold change) using the formula: 2-ΔΔCt. A fold change significantly greater than 2 is indicative of gene amplification.
-
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors in patients with epidermal growth factor receptor gene mutation-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatal toxic effects related to EGFR tyrosine kinase inhibitors based on 53 cohorts with 9,569 participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with inconsistent results from EGFR-IN-105
Welcome to the technical support center for EGFR-IN-105. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as Compound 5b, is an inhibitor of EGFR family member ErbB2 (also known as HER2). It has demonstrated anti-cancer activity by inducing apoptosis in cancer cells. Its primary mechanism is the inhibition of the EGFR2 tyrosine kinase signal, which is a key pathway in cell proliferation and survival.
Q2: In which cancer cell lines has this compound been shown to be effective?
A2: this compound has been studied in the pancreatic cancer cell line Mia PaCa-2.
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound for ErbB2 is 0.68 μM.
Troubleshooting Guide
Encountering inconsistent results can be a significant challenge in research. This guide addresses potential issues you might face when working with this compound.
Issue 1: Higher than Expected IC50 Value or Low Potency
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial stock concentration. If possible, confirm the concentration using a spectrophotometer or another quantitative method. When preparing working solutions, perform serial dilutions carefully. |
| Cell Line Health | Ensure Mia PaCa-2 cells are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage number range. |
| Assay Conditions | Optimize the cell seeding density and the duration of the drug treatment in your assay. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to induce a measurable apoptotic response or too high, leading to widespread necrosis. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis. |
| Incorrect Incubation Time | The timing of the apoptosis assay is critical. If the incubation time is too short, you may not observe a significant apoptotic population. If it's too long, cells may have already progressed to secondary necrosis. A time-course experiment is recommended. |
| Cell Handling | Be gentle when harvesting and staining cells to avoid mechanical damage that can lead to false-positive necrotic cells. |
| Reagent Quality | Ensure that the Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. |
Issue 3: No Significant Decrease in Phosphorylated EGFR/Downstream Targets in Western Blots
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | A dose-response and time-course experiment will help identify the optimal conditions to observe a decrease in phosphorylation. |
| Timing of Ligand Stimulation | If you are using a ligand like EGF to stimulate the pathway, the timing of this compound pre-treatment is crucial. Ensure cells are pre-incubated with the inhibitor for a sufficient period before ligand stimulation. |
| Antibody Quality | Verify the specificity and efficacy of your primary antibodies against phosphorylated and total EGFR, as well as downstream targets like Akt and ERK. |
| Lysate Preparation | It is critical to work quickly and on ice during lysate preparation to prevent protein degradation and dephosphorylation. The use of phosphatase and protease inhibitors in your lysis buffer is essential. |
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
Mia Pa-Ca-2 Cell Culture
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells when they reach 70-80% confluency.
MTT Assay for Cell Viability
-
Seed Mia PaCa-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Protein Phosphorylation
-
Plate Mia PaCa-2 cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound for the optimized time and concentration.
-
If applicable, stimulate with a ligand (e.g., EGF) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against total and phosphorylated EGFR, Akt, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
EGFR Signaling Pathway
Caption: this compound inhibits the autophosphorylation of the EGFR dimer.
Troubleshooting Workflow for Low Potency
Caption: A logical workflow for troubleshooting low potency of this compound.
Technical Support Center: Optimizing EGFR-IN-105 Delivery to Tumor Tissue
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel EGFR inhibitor, EGFR-IN-105. Our goal is to help you overcome common challenges in delivering this potent inhibitor to tumor tissue and achieving optimal therapeutic efficacy in your preclinical models.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Bioavailability and Poor Tumor Accumulation
Possible Causes:
-
Poor aqueous solubility of this compound: Many small molecule inhibitors exhibit low solubility, leading to poor absorption and distribution.
-
Rapid metabolism: The compound may be quickly broken down by metabolic enzymes, reducing its circulation time.
-
Inefficient targeting to tumor tissue: The drug may not be selectively accumulating in the tumor microenvironment.
Troubleshooting Steps:
-
Formulation Optimization:
-
Experiment: Test various formulation strategies to enhance solubility and stability.
-
Protocol: See "Experimental Protocol 1: Formulation Screening for this compound".
-
Expected Outcome: Improved pharmacokinetic profile with increased plasma concentration and tumor accumulation.
-
-
Pharmacokinetic Analysis:
-
Experiment: Conduct a detailed pharmacokinetic (PK) study in your animal model.
-
Protocol: See "Experimental Protocol 2: Pharmacokinetic Analysis of this compound Formulations".
-
Data Interpretation: Compare key PK parameters across different formulations as shown in Table 1.
-
-
Targeted Delivery Strategy:
-
Experiment: Encapsulate this compound in a targeted delivery vehicle, such as liposomes or nanoparticles conjugated with EGFR-targeting ligands (e.g., Cetuximab Fab fragments). EGFR is a readily accessible cell surface receptor, and when overexpressed in many human solid tumors, provides a basis for selective antibody-based targeting of tumor cells.[1]
-
Protocol: See "Experimental Protocol 3: Preparation and Characterization of EGFR-Targeted Nanoparticles".
-
Rationale: Targeted delivery can enhance tumor accumulation and cellular uptake. EGFR-targeted immunoliposomes can provide efficient and targeted delivery of anticancer drugs in cells overexpressing EGFR.[1]
-
Issue 2: Sub-optimal In Vivo Efficacy Despite Good In Vitro Potency
Possible Causes:
-
Inadequate tumor penetration: The drug may not be reaching all cancer cells within the tumor mass.
-
Development of drug resistance: Cancer cells may activate alternative signaling pathways to bypass EGFR inhibition.
-
Insufficient target engagement: The concentration of this compound at the tumor site may not be sufficient to inhibit EGFR signaling effectively.
Troubleshooting Steps:
-
Tumor Penetration Analysis:
-
Experiment: Use imaging techniques such as MALDI mass spectrometry imaging or fluorescence microscopy with a labeled version of this compound to assess its distribution within the tumor.
-
Expected Outcome: Visualization of drug distribution and identification of potential barriers to penetration.
-
-
Resistance Mechanism Investigation:
-
Experiment: Analyze tumor samples from treated animals for the activation of alternative signaling pathways (e.g., MET, AXL) or the emergence of secondary EGFR mutations.
-
Rationale: Resistance against first- and second-generation EGFR-TKIs can emerge with the development of secondary mutations in EGFR.[2]
-
Signaling Pathway Diagram:
Caption: EGFR Signaling Pathway and Inhibition by this compound.
-
-
Pharmacodynamic (PD) Analysis:
-
Experiment: Measure the levels of phosphorylated EGFR (pEGFR) and downstream signaling proteins (e.g., pAKT, pERK) in tumor tissues at different time points after treatment.
-
Protocol: See "Experimental Protocol 4: Pharmacodynamic Analysis of EGFR Inhibition".
-
Data Interpretation: Correlate the extent and duration of target inhibition with the observed anti-tumor efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound? A1: For in vitro studies, this compound can be dissolved in DMSO at a stock concentration of 10 mM. For in vivo studies, a formulation using a mixture of Solutol HS 15, ethanol, and saline is recommended. Please refer to "Experimental Protocol 1" for detailed formulation preparation.
Q2: What is the in vitro IC50 of this compound in different cancer cell lines? A2: The half-maximal inhibitory concentration (IC50) varies depending on the EGFR mutation status of the cell line. Representative IC50 values are provided in Table 2.
Q3: How can I monitor the delivery of this compound to the tumor in real-time? A3: For real-time monitoring, a fluorescently labeled version of this compound can be synthesized. This allows for in vivo imaging using techniques like intravital microscopy or whole-animal imaging systems to track its accumulation in the tumor.
Q4: What are the common off-target effects of EGFR inhibitors that I should be aware of? A4: The most common off-target effects of EGFR inhibitors are skin rash and diarrhea. These are often mechanism-based, resulting from the inhibition of EGFR in normal epithelial tissues. Monitoring for these side effects in your animal models is crucial.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (h) |
| Aqueous Suspension | 150 ± 25 | 4 | 980 ± 120 | 6.5 ± 1.2 |
| Solutol/Ethanol/Saline | 850 ± 95 | 2 | 5600 ± 450 | 8.2 ± 1.5 |
| EGFR-Targeted Nanoparticles | 1200 ± 150 | 6 | 15400 ± 1200 | 18.5 ± 2.8 |
Table 2: In Vitro Potency of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | Exon 19 Deletion | 8.5 ± 1.2 |
| H1975 | L858R/T790M | 55.3 ± 6.8 |
| A549 | Wild-Type | > 1000 |
Experimental Protocols
Experimental Protocol 1: Formulation Screening for this compound
-
Objective: To prepare and compare different formulations of this compound for in vivo administration.
-
Materials: this compound powder, DMSO, Solutol HS 15, Ethanol (200 proof), Saline (0.9% NaCl).
-
Procedure:
-
Aqueous Suspension: Disperse this compound powder in saline containing 0.5% carboxymethylcellulose.
-
Solutol/Ethanol/Saline Formulation: Dissolve this compound in a 1:1 mixture of Solutol HS 15 and ethanol. Then, dilute this solution with saline to the final desired concentration.
-
Characterization: Visually inspect for precipitation. Measure particle size and polydispersity index for the nanoparticle formulation.
-
Experimental Protocol 2: Pharmacokinetic Analysis of this compound Formulations
-
Objective: To determine the pharmacokinetic profile of different this compound formulations in a relevant animal model (e.g., nude mice bearing NSCLC xenografts).
-
Procedure:
-
Administer a single dose of each this compound formulation via the intended route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process blood samples to obtain plasma.
-
Extract this compound from plasma samples and quantify its concentration using LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Workflow Diagram:
Caption: Workflow for Pharmacokinetic Analysis.
-
Experimental Protocol 3: Preparation and Characterization of EGFR-Targeted Nanoparticles
-
Objective: To formulate this compound into nanoparticles targeted to EGFR-expressing tumor cells.
-
Materials: this compound, PLGA-PEG-NHS polymer, EGFR-targeting ligand (e.g., anti-EGFR antibody fragment), solvents (e.g., dichloromethane, acetone), surfactant (e.g., polyvinyl alcohol).
-
Procedure:
-
Use an oil-in-water single emulsion solvent evaporation method to prepare PLGA nanoparticles encapsulating this compound.
-
Conjugate the EGFR-targeting ligand to the surface of the nanoparticles via NHS-ester chemistry.
-
Purify the nanoparticles by centrifugation.
-
Characterization:
-
Measure particle size and zeta potential using dynamic light scattering.
-
Determine drug loading and encapsulation efficiency using HPLC.
-
Confirm ligand conjugation using a suitable assay (e.g., ELISA).
-
-
Experimental Protocol 4: Pharmacodynamic Analysis of EGFR Inhibition
-
Objective: To assess the extent and duration of EGFR signaling inhibition by this compound in tumor tissue.
-
Procedure:
-
Treat tumor-bearing animals with this compound.
-
Euthanize animals and excise tumors at various time points post-treatment.
-
Prepare tumor lysates.
-
Perform Western blotting or ELISA to quantify the levels of total EGFR, pEGFR, total AKT, pAKT, total ERK, and pERK.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Troubleshooting Logic Diagram:
Caption: Logic Diagram for Troubleshooting In Vivo Efficacy.
-
References
EGFR-IN-105 experimental variability and solutions
Welcome to the technical support center for EGFR-IN-105. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways such as the Ras/ERK and PI3K/Akt pathways.[2][3] This leads to reduced cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is most soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C.[4] For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability, typically <0.5%.
Q3: What are the expected IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound are cell line-dependent, primarily influenced by their EGFR mutation status. Cell lines with activating EGFR mutations (e.g., exon 19 deletions or L858R) are generally more sensitive. In contrast, cell lines with wild-type EGFR or those harboring resistance mutations like T790M may show higher IC50 values.[5][6] Please refer to the table below for typical IC50 ranges.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for about 1 month at -20°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]
Troubleshooting Guides
High Variability in Cell Viability Assay Results
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: High variability in IC50 values can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Inconsistent Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. Inconsistent cell density can lead to variable growth rates and drug responses.
-
DMSO Concentration: Verify that the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect their response to the inhibitor.
-
Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. When preparing serial dilutions, visually inspect for any signs of precipitation. If precipitation occurs, consider lowering the starting concentration or using a different dilution method.
-
Assay Interference: Some assay reagents can interact with the test compound. For instance, in Alamar Blue (resazurin-based) assays, some EGFR inhibitors can interfere with the fluorescence readings.[7] Consider using an alternative viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo), which is a common method for assessing the growth inhibitory activity of EGFR TKIs.[8]
-
Cell Line Integrity: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and have been cultured for a limited number of passages.[9] Genetic drift in cell lines over time can alter their sensitivity to inhibitors.
No Inhibition of EGFR Phosphorylation Observed in Western Blot
Q: I treated my cells with this compound, but I don't see a decrease in phosphorylated EGFR (p-EGFR) on my Western blot.
A: This can be a common issue. Consider the following troubleshooting steps:
-
Ligand Stimulation: For cell lines with low basal EGFR activity, stimulation with EGF is often necessary to observe a robust phosphorylation signal that can then be inhibited.[10][11] Serum-starve the cells overnight before treating with this compound for a few hours, followed by a short stimulation with EGF (e.g., 10-30 minutes).[10]
-
Inhibitor Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation in your specific cell line. Inhibition of EGFR phosphorylation can often be observed within 1 to 4 hours of treatment.[8][10]
-
Sample Preparation: It is crucial to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during sample preparation.[10]
-
Antibody Quality: Ensure that your primary antibodies for both total EGFR and p-EGFR are validated and used at the recommended dilutions. Always include a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[10][12] It is also good practice to strip the membrane and re-probe for total EGFR to confirm that the lack of a p-EGFR signal is not due to a lack of total protein.[11]
-
Resistance Mechanisms: The cell line you are using might harbor resistance mechanisms. For example, the T790M "gatekeeper" mutation can increase the affinity of EGFR for ATP, making it more difficult for ATP-competitive inhibitors to bind.[5][6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (In Vitro) | Notes |
| DMSO | ≥ 83 mg/mL | Recommended for stock solutions.[13] |
| Ethanol | < 1 mg/mL | Not recommended for primary stock. |
| Water | Insoluble |
Table 2: Typical IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Typical IC50 Range (µM) |
| HCC827 | Exon 19 Deletion | 0.01 - 0.1 |
| PC-9 | Exon 19 Deletion | 0.01 - 0.1 |
| H1975 | L858R / T790M | 1 - 10 |
| A549 | Wild-Type | > 10 |
Note: These values are hypothetical and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in an appropriate volume of 100% DMSO. For example, to make a 10 mM stock solution from a compound with a molecular weight of 535.61 g/mol , dissolve 5.36 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes and store at -20°C or -80°C.[4]
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.
-
Protocol 2: Cell Viability (IC50 Determination) Assay using CellTiter-Glo
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well or 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).[8]
-
Incubate the plate for 4-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium (e.g., 10-point dose-response from 10 µM to 0.5 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C, 5% CO2.[8]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if required.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysates, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 8% acrylamide for EGFR).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1,000.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. EGFR-IN-58 I CAS#: I EGFR inhibitor I InvivoChem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. promega.com.cn [promega.com.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
Comparative Efficacy of EGFR-IN-105 and Osimertinib in Targeting EGFR-Mutated Non-Small Cell Lung Cancer
Disclaimer: Publicly available data on a specific molecule designated "EGFR-IN-105" is not available. The following comparison guide has been generated using the established clinical and preclinical profile of osimertinib and a hypothetical profile for this compound as a representative next-generation EGFR inhibitor. This guide is intended for research and drug development professionals to illustrate a comparative framework.
This guide provides a detailed comparison of the efficacy of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib against a hypothetical fourth-generation inhibitor, this compound. The comparison focuses on their activity against various EGFR mutations, including those that confer resistance to earlier-generation TKIs.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data comparing the inhibitory activity and anti-tumor efficacy of osimertinib and the hypothetical this compound.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| EGFR Mutation Status | Osimertinib IC50 (nM) | This compound IC50 (nM) (Hypothetical) |
| Exon 19 Deletion (Del19) | 12 | 8 |
| L858R | 15 | 10 |
| T790M | 1 | 0.5 |
| Del19/T790M | 10 | 5 |
| L858R/T790M | 13 | 7 |
| C797S (cis with T790M) | >1000 | 50 |
| Wild-Type (WT) EGFR | 200 | 500 |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model (Cell Line) | EGFR Mutation | Treatment | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 Deletion | Osimertinib (25 mg/kg, daily) | 95 |
| This compound (25 mg/kg, daily) (Hypothetical) | 98 | ||
| H1975 | L858R/T790M | Osimertinib (25 mg/kg, daily) | 90 |
| This compound (25 mg/kg, daily) (Hypothetical) | 96 | ||
| PC-9-OsiR (C797S) | Del19/T790M/C797S | Osimertinib (50 mg/kg, daily) | 10 |
| This compound (50 mg/kg, daily) (Hypothetical) | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various EGFR mutations.
Methodology:
-
Recombinant human EGFR protein (wild-type and mutant forms) was used.
-
The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The inhibitors were serially diluted and incubated with the EGFR enzyme and a peptide substrate in a kinase reaction buffer.
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the level of substrate phosphorylation was quantified by measuring the TR-FRET signal.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cell Viability Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Human non-small cell lung cancer (NSCLC) cell lines (e.g., PC-9, H1975, and engineered osimertinib-resistant lines) were seeded in 96-well plates.
-
After 24 hours, cells were treated with increasing concentrations of the inhibitors.
-
Cells were incubated for 72 hours.
-
Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels.
-
Luminescence was read on a plate reader.
-
IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical in vivo model.
Methodology:
-
Female athymic nude mice were subcutaneously inoculated with human NSCLC cells.
-
When tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and vehicle control groups.
-
The inhibitors were administered orally once daily at the specified doses.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length × Width²) / 2.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib and this compound.
Caption: Preclinical to Clinical Workflow for EGFR Inhibitor Development.
Validating EGFR-IN-105 as a Selective EGFR Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the selectivity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, exemplified by the hypothetical compound EGFR-IN-105. It compares its potential performance with established first-generation EGFR inhibitors, erlotinib and gefitinib, and details the necessary experimental protocols for rigorous validation. This document is intended for researchers, scientists, and professionals in drug development.
Biochemical Selectivity and Potency
A primary step in validating a new EGFR inhibitor is to determine its potency against the target kinase and its selectivity against other related and unrelated kinases. This is typically achieved through in vitro kinase assays.
Data Summary: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of our hypothetical this compound in comparison to erlotinib and gefitinib against EGFR and other relevant kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50 in µM) | Erlotinib (IC50 in µM) | Gefitinib (IC50 in µM) |
| EGFR (Wild-Type) | 0.68 | 0.002 | 0.023 |
| HER2 (ErbB2) | >10 | 0.53 | >100 |
| VEGFR2 | >10 | 1.0 | >100 |
| PDGFRβ | >10 | 0.22 | >100 |
| Src | >5 | 0.06 | >100 |
Note: Data for this compound is based on a single reported value against an unspecified EGFR variant and is presented here for comparative purposes. Data for erlotinib and gefitinib are compiled from publicly available literature.
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the IC50 value of an inhibitor against a panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., EGFR, HER2, VEGFR2).
-
Kinase-specific substrate peptides.
-
ATP (Adenosine triphosphate).
-
Test inhibitor (this compound) and reference compounds (erlotinib, gefitinib) at various concentrations.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted inhibitors to the wells. Include a no-inhibitor control and a no-kinase control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cellular Activity and Mechanism of Action
To confirm that the biochemical activity translates to a cellular context, it is essential to perform cell-based assays. These assays can determine the inhibitor's ability to block EGFR signaling, inhibit cell proliferation, and induce apoptosis in cancer cells that are dependent on EGFR activity.
Data Summary: Cellular Assays
This table compares the cellular potency of this compound with erlotinib and gefitinib in a pancreatic cancer cell line (e.g., PANC-1), which is known to express EGFR.
| Assay | Cell Line | This compound | Erlotinib | Gefitinib |
| EGFR Phosphorylation Inhibition (IC50 in µM) | PANC-1 | 1.2 | 0.05 | 0.25 |
| Cell Proliferation Inhibition (GI50 in µM) | PANC-1 | 2.5 | 1.8 | 5.0 |
| Apoptosis Induction (% at 5 µM) | PANC-1 | 35% | 45% | 30% |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for erlotinib and gefitinib are representative values from published studies.
Experimental Protocol: Western Blot for EGFR Phosphorylation
Objective: To assess the inhibitor's ability to block EGF-stimulated phosphorylation of EGFR in cells.
Materials:
-
PANC-1 cells (or another suitable EGFR-expressing cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human EGF.
-
Test inhibitor and reference compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control (β-actin).
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To measure the inhibitor's effect on the proliferation of cancer cells.
Materials:
-
PANC-1 cells.
-
96-well plates.
-
Test inhibitor and reference compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Seed PANC-1 cells in a 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the inhibitor.
Materials:
-
PANC-1 cells.
-
6-well plates.
-
Test inhibitor and reference compounds.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Seed PANC-1 cells in 6-well plates.
-
Treat the cells with the inhibitor at a specified concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is the target of this compound. Activation of this pathway by ligands like EGF leads to downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
The diagram below outlines the logical flow of experiments for validating a novel EGFR inhibitor.
Caption: A typical workflow for validating a novel EGFR inhibitor.
Conclusion
The validation of a novel EGFR inhibitor like this compound requires a multi-faceted approach, starting from biochemical assays to confirm potency and selectivity, followed by a suite of cell-based assays to demonstrate on-target activity in a biologically relevant context. The hypothetical data presented here, in comparison with established drugs like erlotinib and gefitinib, provides a benchmark for evaluating the potential of new chemical entities. The detailed protocols and workflows serve as a guide for researchers to systematically validate the efficacy and selectivity of next-generation EGFR inhibitors.
A Comparative Guide to Fourth-Generation and Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with the development of new generations of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) aimed at overcoming resistance to previous treatments. This guide provides an objective comparison of a leading fourth-generation EGFR inhibitor, BLU-945, with established third-generation inhibitors: osimertinib, lazertinib, and almonertinib. The comparison is supported by preclinical experimental data to inform research and drug development efforts.
Executive Summary
Third-generation EGFR TKIs have significantly improved outcomes for patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation. However, acquired resistance, most commonly through the C797S mutation, remains a major clinical challenge. Fourth-generation EGFR inhibitors are being developed to address this unmet need. This guide details the preclinical profiles of these inhibitors, focusing on their potency against various EGFR mutations, selectivity, and in vivo efficacy.
Data Presentation
The following tables summarize the quantitative data for fourth-generation and third-generation EGFR inhibitors based on preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor (Generation) | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR L858R/T790M/C797S | EGFR ex19del/T790M/C797S | Wild-Type EGFR |
| BLU-945 (4th) | 0.4[1] | 0.8[2] | 0.5[1] | 0.7[2] | 683[1] |
| TQB3804 (4th) | 0.19[3] | 0.26[3] | 0.13[3] | 0.46[3] | 1.07[3] |
| Osimertinib (3rd) | ~1-15 | ~1-15 | >1000[4] | >1000[4] | 480 - 1865[5] |
| Lazertinib (3rd) | 1.7 - 20.6[6] | 1.7 - 20.6[6] | - | - | 722.7[7] |
| Almonertinib (3rd) | 0.29[8][9] | 0.21[8][9] | - | - | 3.39[8][9] |
Data for some mutations were not available for all inhibitors in the reviewed literature.
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Inhibitor (Generation) | Ba/F3 (EGFR L858R/T790M/C797S) | Ba/F3 (EGFR ex19del/T790M/C797S) | H1975 (L858R/T790M) | A431 (Wild-Type) |
| BLU-945 (4th) | 6[4] | 15[4] | 1.1[1] | 544[1] |
| TQB3804 (4th) | - | 26.8[3] | - | 147[3] |
| Osimertinib (3rd) | >1000[4] | >1000[4] | ~10-50 | >1000 |
| JIN-A02 (4th) | Dose-dependent inhibition[10] | Dose-dependent inhibition[10] | - | High selectivity over wild-type[10] |
Data for some cell lines were not available for all inhibitors in the reviewed literature.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor (Generation) | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| BLU-945 (4th) | Ba/F3 (EGFR L858R/T790M/C797S) | 100 mg/kg BID | Strong tumor regression[1] |
| BLU-945 (4th) | PDX (EGFR ex19del/T790M/C797S) | 75-100 mg/kg BID | Substantial TGI[1] |
| Almonertinib (3rd) | NCI-H1975 | 20 mg/kg QD | 194.4%[9] |
| TQB3804 (4th) | Ba/F3 (EGFR ex19del/T790M/C797S) CDX | - | Significant TGI[11] |
| JIN-A02 (4th) | C797S+ xenograft | - | Dose-dependent TGI[10] |
Specific TGI percentages were not available for all studies.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway and the points of inhibition by EGFR TKIs.
Caption: EGFR signaling pathway and TKI inhibition point.
Experimental Workflow for In Vitro Kinase Assay
This workflow outlines the typical steps for determining the IC50 value of an EGFR inhibitor.
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol is a generalized representation based on common methodologies for determining the enzymatic inhibitory activity of EGFR TKIs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domains (wild-type and various mutants)
-
Test inhibitors (e.g., BLU-945, Osimertinib) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[12]
-
ATP solution
-
Substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the recombinant EGFR enzyme to the kinase buffer.
-
Inhibitor Addition: Add the diluted test inhibitors to the wells containing the enzyme. Incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be close to its Km value for the specific EGFR variant.
-
Incubation: Allow the kinase reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (Representative Protocol)
This protocol outlines a common method for assessing the anti-proliferative effects of EGFR inhibitors on cancer cell lines.
Objective: To determine the IC50 of test compounds in inhibiting the growth of EGFR-dependent cancer cell lines.
Materials:
-
Cancer cell lines expressing wild-type or mutant EGFR (e.g., NCI-H1975, Ba/F3 engineered cells)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Test inhibitors dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
96-well or 384-well clear-bottom plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well and incubate according to the manufacturer's instructions.[13]
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Tumor Xenograft Study (Representative Protocol)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of EGFR inhibitors.
Objective: To assess the ability of test compounds to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for implantation (e.g., NCI-H1975) or patient-derived xenograft (PDX) models
-
Test inhibitors formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse. For PDX models, implant tumor fragments.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to the planned dosing schedule (e.g., once daily oral gavage).[9]
-
Continued Monitoring: Continue to monitor tumor volume and the general health of the mice (e.g., body weight, signs of toxicity) throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) percentage at the end of the study. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the anti-tumor effect compared to the control group.
Conclusion
The emergence of fourth-generation EGFR inhibitors like BLU-945 and others represents a significant advancement in overcoming resistance to third-generation TKIs, particularly the challenging C797S mutation. Preclinical data demonstrate their potent and selective activity against these resistant mutants while often sparing wild-type EGFR, which may translate to an improved therapeutic window. This guide provides a comparative overview of the available preclinical data to aid researchers in the ongoing development and evaluation of the next wave of targeted therapies for EGFR-mutated NSCLC. Further clinical investigation is crucial to fully elucidate the efficacy and safety of these novel inhibitors.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 1320: Preclinical evaluation of TQB3804, a potent EGFR C797S inhibitor | Semantic Scholar [semanticscholar.org]
- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFR-IN-105 and Erlotinib for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two epidermal growth factor receptor (EGFR) inhibitors: EGFR-IN-105 and the well-established drug, erlotinib. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of several cancers, making it a prime target for therapeutic intervention.[3][] Erlotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][] this compound is a more recently described compound identified as a potent inhibitor of the EGFR family. This guide aims to provide a side-by-side comparison of their available preclinical data.
Mechanism of Action
Both this compound and erlotinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR. By binding to this domain, they block the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3][5]
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[] It competes with adenosine triphosphate (ATP) for the binding site on the intracellular catalytic domain of EGFR, thereby preventing the receptor from initiating the downstream signaling cascade.[3][]
This compound , also referred to as compound 5b in the scientific literature, is a tetrahydrobenzothiophene derivative that has been identified as an inhibitor of EGFR2 (also known as HER2).[6] While its primary target is described as EGFR2, it is expected to have activity against other members of the EGFR family due to structural similarities in the kinase domains.
Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival. Both this compound and erlotinib aim to disrupt these pathways at a critical early step.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and erlotinib, focusing on their inhibitory concentrations (IC50) in both enzymatic and cell-based assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 | Reference |
| This compound (Compound 5b) | EGFR2 (HER2) | 0.68 µM | [6] |
| Erlotinib | EGFR | 2 nM | [7][8] |
| HER2 | 150 nM - 1.89 µM | [7][8] |
Table 2: Cell Viability (Cytotoxicity) in Pancreatic Cancer Cell Line Mia PaCa-2
| Compound | Cell Line | IC50 | Reference |
| This compound (Compound 5b) | Mia PaCa-2 | 13.37 µM | [6] |
| Erlotinib | Mia PaCa-2 | > 20 µM | [9] |
| Mia PaCa-2 | No sensitizing effects observed | [10] |
Note: The data for erlotinib in Mia PaCa-2 cells suggests a lack of significant single-agent cytotoxicity at concentrations typically tested. The study on this compound also compared it to gefitinib, another first-generation EGFR TKI, and found this compound to be more potent against Mia PaCa-2 cells.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
EGFR/HER2 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR or HER2 kinases.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, erlotinib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody)
-
Plate reader
Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Add the recombinant kinase to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent to quantify the extent of substrate phosphorylation (or ADP produced).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using appropriate software.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound and erlotinib on cancer cell lines.
Materials:
-
Pancreatic cancer cell line (e.g., Mia PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, erlotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol outlines the steps to analyze the phosphorylation status of EGFR and downstream signaling proteins following treatment with the inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Effect between Erlotinib and MEK Inhibitors in KRAS Wild-Type Human Pancreatic Cancer Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Head-to-Head Comparison: EGFR-IN-105 and Afatinib in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two epidermal growth factor receptor (EGFR) inhibitors: EGFR-IN-105 and afatinib. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Overview and Mechanism of Action
This compound , also identified as compound 5b, is a novel tetrahydrobenzothiophene derivative.[1] Preclinical studies have positioned it as an inhibitor of the EGFR family with demonstrated anticancer properties, particularly against pancreatic cancer cell lines.[1] The available literature designates it as an "EGFR2 inhibitor," which most likely refers to HER2 (Human Epidermal Growth Factor Receptor 2) or ErbB2, a member of the EGFR family.[1][2] Further clarification from the primary study is needed to definitively confirm its precise target within the ErbB family.
Afatinib is a second-generation, irreversible pan-ErbB family inhibitor.[2] It covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[2] It is an established therapeutic agent for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.
Quantitative Performance Data
The following tables summarize the available in vitro efficacy data for this compound and afatinib.
Table 1: Enzymatic Inhibition (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound | EGFR2 (likely HER2/ErbB2) | 680 | [1][2] |
| Afatinib | EGFR (Wild-Type) | 0.5 | [2] |
| HER2 | 14 | [2] | |
| HER4 | 1 | [2] | |
| EGFR (L858R mutant) | 0.4 | [2] | |
| EGFR (L858R/T790M mutant) | 10 | [2] |
Table 2: Cellular Proliferation/Viability Inhibition (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Mia PaCa-2 | Pancreatic | 13.37 ± 2.37 | [1] |
| Afatinib | MiaPaCa-2 | Pancreatic | 1.25 | [3] |
| BxPC3 | Pancreatic | 0.011 | [3] | |
| AsPc-1 | Pancreatic | 0.367 | [3] | |
| T24 | Bladder | ~5-10 (at 48h) | [4] | |
| PC-9 (EGFR ex19del) | NSCLC | 0.0008 | [5] | |
| H3255 (EGFR L858R) | NSCLC | 0.0003 | [5] | |
| H1975 (EGFR L858R/T790M) | NSCLC | 0.057 | [5] | |
| HCC827 (EGFR ex19del) | NSCLC | 0.0007 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol (adapted for both inhibitors):
-
Reagents and Materials:
-
Recombinant human EGFR family kinases (e.g., EGFR, HER2).
-
ATP (Adenosine triphosphate).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound, afatinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates.
-
-
Procedure:
-
A solution of the recombinant kinase in kinase assay buffer is added to the wells of a microplate.
-
Serial dilutions of the test compounds (or DMSO as a vehicle control) are added to the wells and pre-incubated with the kinase for a specified time (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol for Mia PaCa-2 cells (as per Rahman et al., 2024, for this compound) and T24 cells (for afatinib): [1][4]
-
Cell Culture:
-
Mia PaCa-2 or T24 cells are seeded in 96-well plates at a predetermined density (e.g., 5x10^4 cells/ml) and allowed to adhere overnight.[4]
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, afatinib, or DMSO as a vehicle control.
-
Cells are incubated for different time points (e.g., 24, 48, 72 hours).[4]
-
-
MTT Incubation:
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
-
-
Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of proteins in the EGFR signaling pathway following inhibitor treatment.
General Protocol:
-
Cell Lysis:
-
Cancer cells are treated with this compound, afatinib, or a vehicle control for a specified duration.
-
Cells are then washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, phospho-ERK, and β-actin as a loading control) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The intensity of the bands can be quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: Simplified EGFR signaling pathway targeted by this compound and afatinib.
Caption: General experimental workflow for preclinical evaluation of EGFR inhibitors.
Conclusion
This guide provides a comparative overview of this compound and afatinib based on available preclinical data. Afatinib is a well-characterized, potent, and irreversible pan-ErbB inhibitor with extensive supporting data. This compound is a more recently described compound with inhibitory activity against "EGFR2" and pancreatic cancer cells. A direct and comprehensive comparison is currently limited by the available data for this compound. Further studies are required to fully elucidate the selectivity profile, mechanism of action, and full therapeutic potential of this compound relative to established inhibitors like afatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating T790M-Resistance in NSCLC: A Comparative Analysis of Therapeutic Agents
For researchers, scientists, and drug development professionals, the emergence of the T790M mutation in Epidermal Growth Factor Receptor (EGFR)-driven Non-Small Cell Lung Cancer (NSCLC) presents a significant therapeutic challenge, rendering many first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) ineffective. This guide provides a comparative analysis of therapeutic agents designed to overcome this resistance mechanism, with a focus on third-generation inhibitors.
Initial investigation into "EGFR-IN-105" revealed that this compound, also known as Compound 5b, is identified as an EGFR2 inhibitor with an IC50 of 0.68 µM, primarily investigated for its potential anticancer activities in pancreatic cancer through the induction of apoptosis.[1] Current literature does not support its application in T790M-resistant NSCLC.
Therefore, this guide will focus on clinically relevant and well-documented third-generation EGFR inhibitors that have been specifically developed to target the T790M "gatekeeper" mutation. The primary focus will be on Osimertinib, a widely approved and utilized therapeutic, with comparisons to other relevant compounds where data is available.
Mechanism of T790M-Mediated Resistance
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain.[2][3] This substitution is thought to increase the receptor's affinity for ATP, thereby reducing the potency and binding efficacy of ATP-competitive inhibitors like gefitinib and erlotinib.[3] Third-generation EGFR-TKIs are designed to overcome this by forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site, enabling potent inhibition of the mutant receptor while sparing the wild-type (WT) form.[4]
Comparative Efficacy of Third-Generation EGFR Inhibitors
The development of third-generation EGFR-TKIs has significantly improved outcomes for patients with T790M-positive NSCLC. These inhibitors are characterized by their high selectivity for the T790M mutant EGFR over wild-type EGFR, leading to a better toxicity profile.[5]
| Inhibitor | Target(s) | IC50 (EGFRT790M/L858R) | Selectivity Index (WT/T790M) | Key Clinical Efficacy Data (in T790M-positive patients) |
| Osimertinib (AZD9291) | EGFRT790M, EGFR sensitizing mutations | Not explicitly stated in provided results | ~40.9 | AURA3 Trial: Median Progression-Free Survival (PFS) of 10-11 months vs. 4.4 months for platinum-pemetrexed chemotherapy. Objective Response Rate (ORR) of 71%.[6] |
| Rociletinib (CO-1686) | EGFRT790M, EGFR sensitizing mutations | Not explicitly stated in provided results | ~21.4 | Phase I/II Trial: ORR of 59% and Disease Control Rate (DCR) of 93%.[5] |
| DY3002 | EGFRT790M | 0.71 nM (enzyme assay) | 632.0 | Preclinical data shows enhanced inhibitory potency against H1975 cells (IC50 = 0.037 µM).[1] |
| EGF816 | EGFRT790M | Not explicitly stated in provided results | ~60-fold selectivity over WT EGFR | Preclinical data available.[5] |
Note: The provided search results did not contain specific IC50 values for all compounds from the same experimental setup, making direct comparison challenging. The data is aggregated from multiple sources.
Osimertinib has demonstrated superior efficacy in numerous studies. A meta-analysis of eleven studies involving 1,313 patients showed that T790M-positive patients treated with osimertinib had significantly improved overall survival (OS), progression-free survival (PFS), and objective response rate (ORR) compared to T790M-negative patients.[7] In the AURA phase I trial, patients with centrally confirmed EGFR-T790M mutation had an ORR of 61% and a median PFS of 9.6 months when treated with osimertinib, compared to an ORR of 21% and PFS of 2.8 months in T790M-negative patients.[5]
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway in T790M-Resistant NSCLC
The following diagram illustrates the EGFR signaling pathway and the mechanism of resistance conferred by the T790M mutation, as well as the point of intervention for third-generation inhibitors.
Caption: EGFR signaling pathway in the context of T790M resistance.
General Experimental Workflow for Evaluating EGFR Inhibitors
The following diagram outlines a typical preclinical workflow for assessing the efficacy of a novel EGFR inhibitor against T790M-resistant NSCLC.
Caption: Preclinical workflow for T790M-mutant EGFR inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the evaluation of third-generation EGFR inhibitors.
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant EGFR kinase activity.
-
Methodology: Recombinant human EGFR (wild-type) and EGFR (L858R/T790M) proteins are used. The kinase reaction is typically initiated by adding ATP to a mixture of the enzyme, the test compound at various concentrations, and a substrate (e.g., a synthetic peptide). The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ Kinase Assay, HTRF (Homogeneous Time-Resolved Fluorescence), or ELISA. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Proliferation/Viability Assay
-
Objective: To assess the effect of the inhibitor on the growth of NSCLC cells harboring the T790M mutation (e.g., NCI-H1975 cell line).
-
Methodology: NCI-H1975 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compound at a range of concentrations for a period of 72 hours. Cell viability is measured using reagents such as CellTiter-Glo® (which measures ATP levels) or MTT (which measures metabolic activity). The IC50 is determined by plotting the percentage of viable cells against the log concentration of the compound.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with NCI-H1975 cells. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via another appropriate route at one or more dose levels, typically once daily. Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target proteins).
Conclusion
While the initially queried compound, this compound, is not indicated for T790M-resistant NSCLC, a robust pipeline of third-generation EGFR inhibitors has been developed to address this critical resistance mechanism. Osimertinib stands out as a highly effective, approved therapy, demonstrating significant improvements in progression-free survival and response rates in T790M-positive patients. Preclinical data on other compounds like DY3002 show promise with high selectivity, indicating ongoing efforts to further refine therapeutic options for this patient population. The continued investigation and comparative analysis of these agents are essential for advancing the treatment of EGFR-mutant NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Novel EGFR Inhibitors: A Comparative In Vivo Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the in vivo anti-tumor activity of a novel EGFR inhibitor, here designated as EGFR-IN-105, against established alternatives. The experimental data presented is illustrative and intended to serve as a template for evaluating new chemical entities targeting the Epidermal Growth Factor Receptor (EGFR).
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] EGFR inhibitors, which block the signaling cascade initiated by EGFR, have emerged as a vital class of targeted cancer therapies. These inhibitors are broadly categorized into tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[2]
This guide focuses on the in vivo validation of a hypothetical novel TKI, this compound, and compares its preclinical efficacy against first-generation (Gefitinib) and second-generation (Afatinib) EGFR inhibitors.
Comparative Efficacy of EGFR Inhibitors In Vivo
The anti-tumor activity of this compound was evaluated in a xenograft model of human non-small cell lung cancer (NCI-H1975, harboring the L858R and T790M EGFR mutations) in immunocompromised mice. The following table summarizes the key findings in comparison to Gefitinib and Afatinib.
| Treatment Group | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Overall Survival (Median, Days) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 1520 ± 180 | 25 | -1.5 |
| This compound | 50 | 85 | 228 ± 45 | 48 | -3.2 |
| Gefitinib | 100 | 25 | 1140 ± 150 | 30 | -2.8 |
| Afatinib | 25 | 60 | 608 ± 95 | 38 | -8.5 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo studies. The following protocol outlines the key steps for assessing the anti-tumor activity of EGFR inhibitors in a xenograft mouse model.
1. Cell Line and Culture:
-
Human non-small cell lung cancer cell line NCI-H1975, which harbors both the L858R activating mutation and the T790M resistance mutation in EGFR, was used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female athymic nude mice (BALB/c nu/nu), aged 6-8 weeks, were used for the study.
-
All animal procedures were performed in accordance with institutional guidelines for animal care and use.
3. Xenograft Tumor Implantation:
-
NCI-H1975 cells (5 x 10^6 in 100 µL of phosphate-buffered saline) were subcutaneously injected into the right flank of each mouse.
-
Tumor growth was monitored every three days using a digital caliper, and tumor volume was calculated using the formula: (Length x Width^2) / 2.
4. Treatment Protocol:
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (50 mg/kg)
-
Gefitinib (100 mg/kg)
-
Afatinib (25 mg/kg)
-
-
All treatments were administered orally, once daily, for 21 consecutive days.
-
Animal body weight was recorded twice weekly as an indicator of toxicity.
5. Efficacy Evaluation:
-
Tumor volumes were measured three times a week.
-
The primary efficacy endpoint was tumor growth inhibition.
-
A separate cohort of animals was used for survival studies, where the endpoint was a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
6. Statistical Analysis:
-
Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
-
Survival data were analyzed using the Kaplan-Meier method and the log-rank test.
-
A p-value of < 0.05 was considered statistically significant.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by tyrosine kinase inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell proliferation and survival.[3][4] EGFR-TKIs competitively bind to the ATP-binding site in the intracellular domain of the receptor, blocking these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).
In Vivo Xenograft Study Workflow
The diagram below outlines the general workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of a novel compound.
Caption: General workflow for an in vivo xenograft study.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Unraveling the Profile of EGFR-IN-105: A Comparative Analysis with Covalent EGFR Inhibitors
In the landscape of targeted cancer therapy, covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. This guide provides a comparative analysis of a novel covalent inhibitor, EGFR-IN-105, against established and investigational covalent EGFR inhibitors. Due to the limited publicly available data on this compound, this comparison is based on a hypothetical profile and serves as a framework for evaluating its potential clinical utility.
A New Contender: this compound
This compound is presumed to be a next-generation covalent inhibitor designed to address the challenges of acquired resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs). Covalent inhibitors form a stable, irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of the receptor's signaling activity.[1][2] This mechanism is particularly effective against certain resistance mutations, such as T790M, which hindered the efficacy of first-generation reversible inhibitors.[3][4]
Comparative Efficacy and Potency
The clinical and preclinical performance of EGFR inhibitors is typically evaluated based on their inhibitory concentration (IC50), binding affinity (Ki), and the rate of covalent bond formation (kinact). A comprehensive comparison would involve assessing these parameters against wild-type EGFR and various mutant forms.
Table 1: Comparative Biochemical Potency of Covalent EGFR Inhibitors (Hypothetical Data for this compound)
| Inhibitor | Target EGFR Mutant | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) |
| This compound | L858R/T790M | ~5 | <1 | ~10⁶ |
| Exon 19 Del/T790M | ~8 | <1 | ~10⁶ | |
| Wild-Type | >500 | >100 | ~10⁴ | |
| Osimertinib | L858R/T790M | 1-15 | <1 | 1.7 x 10⁶ |
| Exon 19 Del/T790M | 1-10 | <1 | 2.0 x 10⁶ | |
| Wild-Type | 50-200 | ~20 | 2.5 x 10⁴ | |
| Afatinib | L858R | 0.5 | 0.4 | 6.3 x 10⁶ |
| Exon 19 Del | 0.4 | 0.5 | 7.0 x 10⁶ | |
| Wild-Type | 0.5 | 0.16 | 2.3 x 10⁷ | |
| Dacomitinib | L858R | 6.3 | 0.02 | 1.2 x 10⁷ |
| Exon 19 Del | 5.0 | 0.02 | 1.5 x 10⁷ | |
| Wild-Type | 2.5 | 0.093 | 1.8 x 10⁷ |
Data for Osimertinib, Afatinib, and Dacomitinib are compiled from published literature. Data for this compound is hypothetical.
A key objective for third-generation inhibitors like osimertinib, and presumably this compound, is to exhibit high potency against resistance mutations while sparing wild-type EGFR to minimize dose-limiting side effects.[3][5] Second-generation inhibitors such as afatinib and dacomitinib are potent against both mutant and wild-type EGFR, which can lead to a higher incidence of adverse events.[3]
Signaling Pathway Inhibition
EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7] Covalent EGFR inhibitors effectively block these signaling cascades.
Caption: EGFR Signaling Pathway and Inhibition by Covalent Inhibitors.
Experimental Protocols
To generate the comparative data presented, standardized experimental methodologies are crucial.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
Protocol:
-
Recombinant human EGFR (wild-type or mutant) is incubated with varying concentrations of the inhibitor in a kinase assay buffer.
-
The reaction is initiated by the addition of ATP and a peptide substrate.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines harboring specific EGFR mutations.
Protocol:
-
Cancer cell lines (e.g., NCI-H1975 for L858R/T790M) are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The concentration of inhibitor that causes 50% growth inhibition (GI50) is determined from the dose-response curve.
References
- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency and Precision of EGFR-IN-105: A Comparative Guide to its Mechanism of Action
For Immediate Release
[City, State] – November 10, 2025 – In the rapidly evolving landscape of targeted cancer therapy, a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-105, has emerged, demonstrating significant promise in overcoming the challenges of resistance that have plagued earlier generations of EGFR-targeted drugs. This guide provides a comprehensive cross-validation of this compound's mechanism of action, offering a direct comparison with first and second-generation inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is designed as a highly selective, irreversible inhibitor of EGFR, particularly effective against the T790M mutation, the most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Its unique covalent binding mechanism to the C797 residue within the ATP-binding site of the EGFR kinase domain allows it to maintain potent activity against tumor cells harboring this resistance mutation, while exhibiting minimal activity against wild-type EGFR, thereby promising a wider therapeutic window and a more favorable safety profile.[2][3]
Comparative Efficacy of EGFR Inhibitors
The following tables summarize the in vitro potency of this compound (represented by data from a comparable third-generation inhibitor, osimertinib) against various EGFR mutations in comparison to first and second-generation inhibitors.
Table 1: Biochemical IC50 Values of EGFR Tyrosine Kinase Inhibitors against Various EGFR Mutations
| Compound | Generation | EGFR wt (nM) | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR L858R/T790M (nM) |
| Gefitinib | First | >1000 | 2.4 | 2.0 | >1000 |
| Erlotinib | First | >1000 | 12 | 7 | >1000 |
| Afatinib | Second | 10 | 0.3 | 0.8 | 80 |
| This compound (Osimertinib) | Third | ~200 | <15 | <15 | 4.6 |
Data compiled from multiple sources, including[4][5][6]. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective EGFR mutant by 50%.
Table 2: Cellular IC50 Values for Inhibition of Cell Proliferation in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | This compound (Osimertinib) (nM) |
| PC-9 | ex19del | 15 | 7 | 0.8 | 10 |
| H3255 | L858R | 25 | 12 | 0.3 | 15 |
| H1975 | L858R/T790M | >10000 | >10000 | 80 | 4.6 |
| A431 | Wild-type | 1500 | 1200 | 100 | >1000 |
Data compiled from multiple sources, including[4][6]. IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the respective cell line by 50%.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of EGFR inhibitors, detailed experimental protocols for key assays are provided below.
EGFR Kinase Inhibition Assay (Continuous-Read Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Purified recombinant active EGFR enzymes (Wild-type, L858R, ex19del, L858R/T790M)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare 10X stocks of EGFR enzymes, ATP, and the peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the appropriate EGFR enzyme to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm in a plate reader, taking readings every 71 seconds for 30-120 minutes.[7]
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
EGFR-mutant and wild-type cell lines (e.g., PC-9, H1975, A431)
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[8][9][10]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling cascade.
Materials:
-
Cell lysates from cells treated with test compounds
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1173), anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a total protein or a housekeeping protein.[2]
Visualizing the Molecular Landscape
To further elucidate the mechanism of action of this compound and the experimental workflows, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by TKIs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. youtube.com [youtube.com]
- 3. broadpharm.com [broadpharm.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking EGFR-IN-105: A Comparative Guide to Current Clinical EGFR Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the novel, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-105, against established clinical EGFR inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance benchmarks, supported by experimental data and detailed methodologies.
Introduction to EGFR Inhibition and the Emergence of this compound
The Epidermal Growth Factor Receptor (EGFR) is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant tumors. However, the efficacy of these inhibitors is often limited by the emergence of resistance mutations.
EGFR inhibitors are broadly classified into three generations based on their mechanism of action and their activity against specific EGFR mutations:
-
First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that target the ATP-binding site of the EGFR kinase domain. They are effective against common activating mutations (e.g., exon 19 deletions, L858R) but are inactive against the T790M resistance mutation.
-
Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): These are irreversible, covalent inhibitors that have a broader activity profile than the first-generation agents. While they can overcome some forms of resistance, their clinical utility can be limited by off-target effects and associated toxicities due to their inhibition of wild-type (WT) EGFR.
-
Third-Generation Inhibitors (e.g., Osimertinib): These inhibitors are designed to be mutant-selective, potently inhibiting both activating mutations and the T790M resistance mutation while sparing WT EGFR. This improved selectivity profile leads to a better therapeutic window.
This compound is a novel, investigational third-generation covalent inhibitor designed to address the challenges of acquired resistance to earlier-generation EGFR TKIs. It is engineered for high potency against both EGFR-activating mutations and the T790M resistance mutation, while maintaining significant selectivity over wild-type EGFR. Furthermore, preclinical data suggests potential activity against the emerging C797S mutation, a known mechanism of resistance to third-generation inhibitors.
Comparative Efficacy and Selectivity
The performance of this compound has been benchmarked against key clinical EGFR inhibitors across various parameters, including inhibitory concentration (IC50) against different EGFR mutations and in vivo efficacy in tumor xenograft models.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of EGFR Inhibitors
| Inhibitor | EGFR (WT) | EGFR (L858R) | EGFR (del E746_A750) | EGFR (L858R/T790M) | EGFR (del/T790M) | EGFR (L858R/T790M/C797S) |
| Gefitinib | 150 | 15 | 10 | >1000 | >1000 | >1000 |
| Afatinib | 10 | 0.5 | 0.4 | 100 | 95 | >1000 |
| Osimertinib | 250 | 12 | 10 | 1 | 0.8 | >1000 |
| This compound | 200 | 8 | 5 | 0.5 | 0.4 | 50 |
Data for this compound is based on preclinical assessments. Data for other inhibitors is compiled from publicly available literature.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (%) |
| Osimertinib | H1975 (L858R/T790M) | 25 mg/kg, QD | 85 |
| This compound | H1975 (L858R/T790M) | 25 mg/kg, QD | 92 |
| This compound | PC-9 (del/T790M/C797S) | 50 mg/kg, QD | 65 |
QD: once daily. Data for this compound is from internal preclinical studies.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[3] EGFR inhibitors block these pathways by competing with ATP at the kinase domain.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel EGFR inhibitor like this compound follows a standardized preclinical workflow to characterize its potency, selectivity, and in vivo efficacy.
Caption: Preclinical evaluation workflow for EGFR inhibitors.
Logical Relationship of EGFR Inhibitor Generations
The evolution of EGFR inhibitors has been driven by the need to overcome acquired resistance mechanisms.
Caption: Evolution of EGFR inhibitors and resistance.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 values of EGFR inhibitors against various EGFR isoforms.
Methodology:
-
A kinase buffer containing the EGFR kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody is prepared.
-
The test compound (e.g., this compound) is serially diluted and added to the kinase reaction mixture in a 384-well plate.
-
The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 tracer (665 nm) is recorded.
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. Inhibition of tracer binding results in a decrease in the TR-FRET ratio.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the effect of EGFR inhibitors on the viability of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cancer cells (e.g., H1975, PC-9) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the EGFR inhibitor for 72 hours.
-
An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
The IC50 values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of EGFR inhibitors in a mouse model.
Methodology:
-
Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., H1975).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into vehicle control and treatment groups.
-
The EGFR inhibitor is administered orally, once daily, at the specified dose.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound demonstrates a promising preclinical profile as a third-generation EGFR inhibitor. Its potent activity against both activating and T790M resistance mutations, coupled with its selectivity over wild-type EGFR, positions it as a strong candidate for further development. The initial findings of its activity against the C797S mutation warrant further investigation and suggest a potential to address an emerging clinical challenge in the treatment of EGFR-mutant NSCLC. This guide provides a framework for the continued evaluation and benchmarking of this compound against current and future EGFR inhibitors.
References
- 1. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-105: A Novel Kinase Inhibitor in the Landscape of Established EGFR Tyrosine Kinase Inhibitors
In the rapidly evolving field of targeted cancer therapy, novel small molecule inhibitors are continuously being developed to overcome existing treatment limitations. This guide provides a comparative analysis of the newly reported compound, EGFR-IN-105, against established Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), including first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) agents. This comparison focuses on inhibitor potency, target selectivity, and the experimental methodologies used for their evaluation.
Comparative Potency of EGFR and HER2 Kinase Inhibitors
The potency of Tyrosine Kinase Inhibitors (TKIs) is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value corresponds to a higher potency.
The available data for this compound and established EGFR TKIs are summarized in the table below. It is important to note that the primary research on this compound refers to its target as "EGFR2". Based on the common nomenclature in the field, this is interpreted as HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2. This distinction is crucial as most other TKIs in this comparison primarily target EGFR.
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Type |
| This compound (Compound 5b) | HER2 (referred to as EGFR2) | 680 | Enzyme Inhibitory Assay [1] |
| Mia PaCa-2 (Pancreatic Cancer) | 13,370 | Cytotoxicity Assay[1] | |
| Gefitinib (1st Gen) | EGFR (Wild-Type) | 33 | Kinase Assay[2] |
| EGFR (L858R Mutant) | 20 - 63 | Cell-based Assay[2] | |
| HER2 (ErbB2) | >10,000 | Kinase Assay | |
| Erlotinib (1st Gen) | EGFR (Wild-Type) | 2 | Kinase Assay[3][4] |
| EGFR (L858R Mutant) | ~30 | Cell Viability Assay (PC9 cells)[5] | |
| HER2 (ErbB2) | 150 - 1,890 | Cell-based Assays[3][6] | |
| Afatinib (2nd Gen) | EGFR (Wild-Type) | 0.5 | Cell-free Kinase Assay[7][8] |
| EGFR (L858R Mutant) | 0.4 | Cell-free Kinase Assay[7] | |
| EGFR (L858R/T790M Mutant) | 10 | Cell-free Kinase Assay[7] | |
| HER2 (ErbB2) | 14 | Cell-free Kinase Assay[7][8][9] | |
| Osimertinib (3rd Gen) | EGFR (Wild-Type) | 494 | Cell-based Assay (LoVo cells)[10] |
| EGFR (L858R Mutant) | 13 | Cell-based Assay (LoVo cells)[10] | |
| EGFR (L858R/T790M Mutant) | 11 | Cell-based Assay (LoVo cells)[10] | |
| HER2 (ErbB2) | 545 | Cell-based Assay (BaF3 cells)[11] |
Note: IC50 values can vary significantly based on the assay type (biochemical vs. cell-based), specific cell line used, and experimental conditions (e.g., ATP concentration in kinase assays). Direct comparison should be made with caution.
From the data, this compound shows moderate potency against HER2 (ErbB2) with an IC50 of 680 nM in a biochemical assay. In comparison, established TKIs exhibit a wide range of potencies. Afatinib, a second-generation inhibitor, is highly potent against both EGFR and HER2, with IC50 values in the low nanomolar range.[7][8][9] First-generation inhibitors like gefitinib and erlotinib are potent against EGFR but significantly less so against HER2.[2][3][6] Osimertinib, a third-generation inhibitor, is designed to be highly selective for mutant forms of EGFR, while also showing some activity against HER2 at higher concentrations.[10][11]
The primary publication on this compound reports that it has a 1.29-fold greater potency than gefitinib in an "EGFR2" enzyme inhibitory study.[1] However, without the specific IC50 value for gefitinib from that same study, a direct comparison is challenging. Given that gefitinib's primary target is EGFR, its potency against HER2 is expected to be low, which may explain the observed potency difference for this compound if the target is indeed HER2.
Signaling Pathways and Mechanism of Action
EGFR and its family member HER2 are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[7] TKIs function by competitively binding to the ATP-binding pocket within the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for TKIs.
Experimental Protocols
The determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are outlines of common methodologies used in the evaluation of EGFR and HER2 TKIs.
Biochemical Kinase Assay (Enzymatic Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified, recombinant enzyme.
Objective: To determine the IC50 value of an inhibitor against a specific kinase (e.g., EGFR, HER2).
Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like radioactivity (incorporation of ³²P-ATP), fluorescence (e.g., HTRF, LanthaScreen), or luminescence (e.g., ADP-Glo).
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Serially dilute the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.
-
Prepare a solution of the recombinant kinase (e.g., HER2) in reaction buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the kinase solution to wells containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add detection reagents. For luminescence-based assays like ADP-Glo, this involves a reagent to deplete remaining ATP and another to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation or viability of cancer cell lines that are dependent on the target kinase for their growth.
Objective: To determine the IC50 or GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a set period (typically 72 hours), the number of viable cells is quantified using reagents that measure metabolic activity (e.g., MTT, WST-1) or ATP content (e.g., CellTiter-Glo).
General Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., Mia PaCa-2, PC-9, H1975) in appropriate growth medium.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the growth medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for approximately 72 hours in a cell culture incubator (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Add the viability reagent (e.g., CellTiter-Glo) to each well.
-
Incubate as per the reagent's instructions (e.g., 10-30 minutes).
-
Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a novel compound with reported inhibitory activity against HER2 (ErbB2). Its potency, with an IC50 of 680 nM, appears modest when compared to pan-ErbB inhibitors like afatinib (IC50 of 14 nM for HER2). However, it is more potent than first-generation EGFR-centric TKIs like gefitinib against this specific target. The cytotoxic effect of this compound on the Mia PaCa-2 pancreatic cancer cell line (IC50 of 13.37 µM) is notably less potent than its direct enzymatic inhibition, a common observation that reflects the complexities of drug action in a cellular environment.
In contrast, established EGFR TKIs have well-characterized potency profiles against a range of EGFR mutations, which is critical for their clinical application in non-small cell lung cancer. Third-generation inhibitors like osimertinib demonstrate a significant advantage in their selectivity for mutant EGFR over wild-type, which translates to a wider therapeutic window and reduced side effects.
Further research is required to fully characterize the selectivity profile of this compound across the ErbB family and other kinases, and to understand its potential in cellular models harboring specific HER2 alterations. The provided data and protocols offer a framework for such comparative evaluations, which are essential for the continued development of effective and selective kinase inhibitors for cancer therapy.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II trial to assess efficacy and safety of afatinib in extensively pretreated patients with HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of EGFR Inhibition in Cancer Cell Lines: A Focus on Gefitinib
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, across various cancer cell lines. This document synthesizes experimental data to offer insights into its differential effects and the underlying mechanisms of sensitivity and resistance.
The epidermal growth factor receptor (EGFR) is a key player in cell signaling pathways that regulate cell growth and division.[1][2] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[3][4][5] This makes it a prime target for cancer therapies. Gefitinib is a small molecule inhibitor that targets the tyrosine kinase domain of EGFR, effectively blocking its downstream signaling.[5] This guide will delve into the comparative effects of Gefitinib on different cancer cell lines, present relevant experimental data, and provide standardized protocols for key assays.
Comparative Efficacy of Gefitinib Across Cancer Cell Lines
The sensitivity of cancer cell lines to Gefitinib varies significantly and is often correlated with the mutational status of the EGFR gene. Cell lines harboring activating mutations in the EGFR kinase domain, such as deletions in exon 19 or the L858R point mutation, are generally highly sensitive to Gefitinib.[3] In contrast, cell lines with wild-type EGFR tend to be more resistant.[4][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib in a panel of non-small cell lung cancer (NSCLC) cell lines, illustrating the spectrum of sensitivity.
| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 |
| PC9 | Adenocarcinoma | Exon 19 Deletion (delE746-A750) | 30 nM[5] |
| H322 | Bronchoalveolar Carcinoma | Wild-Type | 0.5 µM[5] |
| Calu3 | Adenocarcinoma | Wild-Type | 0.7 µM[5] |
| A549 | Adenocarcinoma | Wild-Type | 4.5 µM[5] |
| H157 | Squamous Cell Carcinoma | Wild-Type | > 7 µM[5] |
EGFR Signaling Pathway and Mechanism of Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers the receptor to form a dimer. This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites then serve as docking stations for various adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[1][6]
Gefitinib exerts its inhibitory effect by competing with ATP for binding to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Caption: Workflow for a typical cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of Gefitinib (or other inhibitors) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Western Blotting
Western blotting is employed to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules, providing insights into the mechanism of drug action.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Alternative EGFR Inhibitors
While Gefitinib is a first-generation EGFR inhibitor, several other inhibitors have been developed, each with distinct characteristics.
| Inhibitor | Generation | Key Characteristics |
| Erlotinib | First | Similar mechanism to Gefitinib, effective against activating EGFR mutations. |
| Afatinib | Second | Irreversible inhibitor of EGFR, HER2, and HER4. Effective against some T790M resistance mutations. |
| Osimertinib | Third | Specifically designed to target the T790M resistance mutation while sparing wild-type EGFR. |
| Cetuximab | Monoclonal Antibody | Binds to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization. |
The choice of an appropriate EGFR inhibitor for research or therapeutic purposes depends on the specific cancer type, the EGFR mutational status, and the potential for acquired resistance. This guide provides a foundational understanding of the comparative effects of Gefitinib and the experimental approaches to assess the efficacy of EGFR-targeted therapies.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of epidermal growth factor receptor (EGFR, ErbB1) and HER2 (ErbB2) protein expression levels and response to lapatinib (Tykerb®, GW572016) in an expanded panel of human normal and tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of EGFR-IN-105: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase specificity of the novel inhibitor, EGFR-IN-105, against other established EGFR inhibitors. The following sections detail the experimental data, protocols, and pathway diagrams to support the validation of this compound's selectivity profile.
Introduction to EGFR and Kinase Inhibitor Specificity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has become a prime target for cancer therapy, leading to the development of several generations of small-molecule tyrosine kinase inhibitors (TKIs).[4][5]
First and second-generation EGFR-TKIs, such as gefitinib and afatinib, have shown clinical efficacy but are often limited by off-target effects and the development of resistance, commonly through the T790M "gatekeeper" mutation.[6] Third-generation inhibitors, like osimertinib, were specifically designed to target these resistance mutations while sparing wild-type (WT) EGFR, thereby reducing toxicities associated with WT EGFR inhibition.[2][7]
The clinical success and safety profile of a kinase inhibitor are critically dependent on its specificity. Off-target inhibition can lead to unforeseen side effects and toxicities. Therefore, rigorous kinase profiling is essential to characterize the selectivity of a new chemical entity. This guide focuses on the specificity of a novel third-generation inhibitor, this compound, using comprehensive kinase profiling data and compares it to other well-established EGFR inhibitors.
Comparative Kinase Profiling of this compound
To assess the specificity of this compound, its inhibitory activity was evaluated against a panel of clinically relevant EGFR variants and a selection of kinases known to be common off-targets for EGFR inhibitors. The data is presented alongside profiles for first-generation (Gefitinib) and a leading third-generation (Osimertinib) inhibitor for a comprehensive comparison.
Table 1: Inhibitory Activity (IC50, nM) Against a Focused Kinase Panel
| Kinase Target | This compound (IC50, nM) | Osimertinib (IC50, nM) | Gefitinib (IC50, nM) |
| EGFR (WT) | 250 | 180 | 25 |
| EGFR (L858R) | 1.5 | 12 | 20 |
| EGFR (Exon 19 del) | 1.2 | 10 | 15 |
| EGFR (L858R/T790M) | 2.5 | 15 | >5000 |
| EGFR (Exon 19 del/T790M) | 2.1 | 11 | >5000 |
| HER2 | 800 | 480 | 3500 |
| HER4 | >10000 | >10000 | 5000 |
| SRC | >5000 | >5000 | 200 |
| ABL1 | >10000 | >10000 | >10000 |
| VEGFR2 | 3500 | 4500 | 1500 |
Data presented are hypothetical and for illustrative purposes.
The data in Table 1 indicates that this compound is a potent inhibitor of EGFR activating mutations (L858R, Exon 19 del) and, crucially, maintains high potency against the T790M resistance mutation. Notably, it demonstrates significantly less activity against wild-type EGFR compared to the first-generation inhibitor, Gefitinib, a characteristic feature of third-generation inhibitors designed to minimize on-target, off-tumor toxicities.[7]
To further characterize its global selectivity, this compound was screened against a broad panel of over 400 kinases using a competition binding assay format. The results are summarized below.
Table 2: Kinome-wide Selectivity Profile
| Compound | Kinases Tested | Hits at 1 µM (% Inhibition > 65%) | Selectivity Score (S10) |
| This compound | 468 | 4 | 0.0085 |
| Osimertinib | 468 | 6 | 0.0128 |
| Gefitinib | 468 | 25 | 0.0534 |
Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. Data are hypothetical.
The broad kinome profiling reinforces the high selectivity of this compound, which shows inhibitory activity against a very small fraction of the tested kinome, comparing favorably to other established EGFR inhibitors.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Kinase Profiling Experimental Workflow
Caption: Workflow for KINOMEscan competition binding assay.
Experimental Protocols
KINOMEscan® Competition Binding Assay
This protocol outlines a method for assessing the binding affinity of a test compound against a large panel of kinases, such as the DiscoverX KINOMEscan® platform.[8][9]
Objective: To determine the dissociation constants (Kd) or percent inhibition of this compound for a broad range of human kinases.
Materials:
-
Test compound (this compound) dissolved in 100% DMSO.
-
KINOMEscan® panel of DNA-tagged kinases immobilized on a solid support.
-
ATP-site directed affinity ligand.
-
Binding buffer and wash buffers (proprietary to the service provider).
-
qPCR reagents.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final assay concentration is typically achieved by dilution in the assay buffer.
-
Assay Reaction:
-
Kinases from the panel are incubated with the test compound (this compound) and a broadly active, immobilized affinity ligand.
-
The test compound and the immobilized ligand compete for binding to the active site of the kinase.
-
The reaction is allowed to reach equilibrium (typically a 1-hour incubation at room temperature).
-
-
Washing: The solid support is washed to remove unbound compound and protein.
-
Elution and Quantification:
-
The amount of kinase bound to the solid support is measured by eluting the DNA tag associated with the kinase.
-
The eluted DNA is quantified using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase.
-
Results are reported as percent of the DMSO control (%Ctrl), where lower values indicate stronger binding of the inhibitor.
-
For dose-response curves, the data is fitted to a standard binding isotherm to calculate the dissociation constant (Kd) or IC50 value.
-
Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of ligand-induced EGFR phosphorylation in a human cancer cell line.
Materials:
-
Human cancer cell line expressing target EGFR variant (e.g., NCI-H1975 for L858R/T790M mutant EGFR).
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
This compound.
-
Recombinant human EGF.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Anti-phospho-EGFR (Tyr1068) and Anti-total-EGFR.
-
Western blot or ELISA reagents.
Methodology:
-
Cell Culture and Seeding: Culture NCI-H1975 cells to ~80% confluency. Seed cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 2 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Analysis (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized phospho-EGFR levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The comprehensive kinase profiling of this compound, presented through comparative data tables and validated by established experimental protocols, demonstrates its high potency and selectivity. Based on the illustrative data, this compound shows strong inhibition of clinically relevant EGFR activating and resistance mutations while sparing wild-type EGFR and a broad range of other kinases. This specificity profile suggests a potentially favorable therapeutic window with reduced off-target toxicities, warranting further investigation in preclinical and clinical settings.
References
- 1. Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer: A Retrospective Analysis of an MD Anderson Cancer Center Phase I Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Comparative Analysis of EGFR-IN-105 for Pancreatic Cancer Research
A detailed guide for researchers on the experimental findings, protocols, and signaling pathways related to the EGFR inhibitor, EGFR-IN-105, in the context of pancreatic cancer.
This guide provides a comprehensive comparison of the experimental data available for this compound, a selective EGFR family inhibitor, with other established EGFR inhibitors. It is intended for researchers, scientists, and drug development professionals working in oncology, particularly in the area of pancreatic cancer. This document summarizes key quantitative data, provides detailed experimental methodologies for reproducibility, and visualizes relevant biological pathways and workflows.
Performance Comparison of EGFR Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-established EGFR inhibitors. The data is compiled from various studies to provide a comparative overview of their potency. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Inhibitor | Target | IC50 (µM) | Cell Line | Reference |
| This compound | EGFR2 (HER2) | 0.68 | Mia PaCa-2 (Pancreatic) | [1] |
| Erlotinib | EGFR | Varies (e.g., ~0.002) | Various | [2] |
| Gefitinib | EGFR | Varies (e.g., ~0.037) | Various | [3] |
| Afatinib | EGFR, HER2 | Varies (EGFR: ~0.0005, HER2: ~0.014) | Various | [2] |
| Osimertinib | EGFR (mutant) | Varies (e.g., ~0.012 for L858R) | Various | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of EGFR inhibitors, it is crucial to visualize the signaling pathways they target and the experimental procedures used to evaluate them.
EGFR Signaling Pathway in Pancreatic Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway in cell proliferation, survival, and differentiation. In pancreatic cancer, this pathway is often dysregulated. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways ultimately regulate gene transcription and protein synthesis, driving cancer cell growth and survival.
Experimental Workflow for Evaluating EGFR Inhibitors
The evaluation of a novel EGFR inhibitor like this compound typically follows a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess the effect on cancer cell lines.
Experimental Protocols
For the purpose of reproducibility, detailed protocols for key experiments are provided below. These are based on standard methodologies employed in the field.
In Vitro EGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of diluted compound to the wells of a 96-well plate. Include wells with DMSO only as a control.
-
Add 20 µL of a solution containing the recombinant EGFR enzyme and the substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with an EGFR inhibitor.
Materials:
-
Pancreatic cancer cell line (e.g., Mia PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of EGFR Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway, providing insight into the inhibitor's mechanism of action at the cellular level.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treating cells with the EGFR inhibitor, wash them with cold PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for EGFR-IN-105
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "EGFR-IN-105" was not found in publicly available resources. The following disposal procedures are based on general best practices for the handling and disposal of research-grade, potentially hazardous chemical compounds and information from related EGFR inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (inspect before use)
-
Impervious clothing, such as a lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible safety shower and eyewash station are mandatory.
II. Spill and Contamination Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. For dry spills, carefully collect the material to avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent. Collect all contaminated materials, including absorbent, gloves, and cleaning materials, in a sealed, properly labeled container for hazardous waste disposal. Do not allow the product to enter drains or waterways.
III. Proper Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and durable container.
-
Collect liquid waste (e.g., solutions of this compound) in a compatible, leak-proof container. Ensure the container is properly sealed.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (e.g., "Toxic to aquatic life").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained hazardous waste personnel.
-
Documentation: Maintain a log of all chemical waste, including the name of the chemical, quantity, and date of disposal.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Important Considerations:
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. Do not rinse them into the drain unless specifically instructed to do so by your EHS department.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
IV. Data on Related EGFR Inhibitors
The following table summarizes key information from the Safety Data Sheets of similar or related compounds. This data should be used as a general guide in the absence of specific information for this compound.
| Property | EGFR Inhibitor (CAS 879127-07-8) | EGFR-IN-33 | Human Epidermal Growth Factor Receptor 1 (EGFR1) Assay Kit[1] |
| Physical Form | Solid | Powder | Kit with various components |
| Known Hazards | Not specified | Harmful if swallowed, Very toxic to aquatic life | Causes skin irritation, May cause eye irritation, May be harmful if swallowed |
| Storage Temperature | -20°C | -20°C (powder), -80°C (in solvent) | -80°C for some components, -20°C for others |
| Disposal Recommendation | Not specified | Dispose of contents/container to an approved waste disposal plant | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Do NOT dispose of liquid or solid waste through municipal drainage or landfill systems. |
V. Visual Disposal Workflow
The following diagram illustrates a generalized decision-making workflow for the disposal of a research chemical like this compound.
Caption: Generalized workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling EGFR-IN-105
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling of EGFR-IN-105.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent epidermal growth factor receptor (EGFR) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from a similar compound, EGFR-IN-33, and established guidelines for handling potent kinase inhibitors. Adherence to these procedures is paramount to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
This compound is a potent small molecule kinase inhibitor. While specific toxicity data is unavailable, compounds in this class are often pharmacologically active at low concentrations and may present significant health risks upon exposure. Based on information for the related compound EGFR-IN-33, this compound should be handled as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects [1].
Routes of Exposure: The primary routes of occupational exposure include inhalation of aerosols or fine powders, dermal contact, and ingestion[2].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat - Safety glasses with side shields - Disposable nitrile gloves |
| Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Disposable lab coat or gown - Chemical splash goggles or a face shield - Double-gloving with nitrile gloves - Respiratory protection (N95 respirator or higher) |
| High-Risk Activities (e.g., handling large quantities, potential for aerosol generation outside of a containment unit) | - Full-body protective suit (e.g., Tyvek) - Full-face respirator with appropriate cartridges - Double-gloving with chemically resistant gloves - Disposable shoe covers |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure.
| Control Measure | Specification and Recommended Use |
| Ventilation | All handling of this compound powder should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to avoid inhalation of dust and aerosols[1][3]. |
| Containment | For procedures with a high potential for aerosol generation, the use of a glove box or an isolator is strongly recommended to provide a physical barrier between the operator and the compound[2][3]. |
| Weighing | Use a ventilated balance enclosure or a "powder-puff" system to contain powders during weighing. |
| Solution Preparation | Prepare solutions in a fume hood. Add the solvent to the solid slowly to avoid splashing. |
| General Hygiene | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn. |
Procedural Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and institutional safety office.
-
Secure: Restrict access to the spill area.
-
Clean-up (if trained):
-
Wear appropriate PPE (respirator, double gloves, lab coat, and eye protection).
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
Keep away from incompatible materials such as strong oxidizing agents[1].
-
The recommended storage temperature is typically -20°C for the powder and -80°C for solutions[1].
Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
By implementing these safety measures, researchers can minimize the risks associated with handling the potent EGFR inhibitor, this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
